2-Chloro-4-(4-fluorobenzyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-[(4-fluorophenyl)methyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-11-14-6-5-10(15-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENNICMWSFFCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a key heterocyclic building block in contemporary medicinal chemistry. The document elucidates the compound's chemical identity, including its CAS number, molecular structure, and physicochemical properties. It further details established synthesis methodologies, explores its chemical reactivity with a focus on nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, and discusses its significant applications in drug discovery, particularly in the development of kinase inhibitors for oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile pyrimidine derivative.
Table of Contents
-
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery
-
Compound Profile: this compound
-
Chemical Identity and CAS Number
-
Physicochemical Properties
-
-
Synthesis and Mechanistic Considerations
-
Retrosynthetic Analysis
-
Step-by-Step Synthesis Protocol
-
-
Chemical Reactivity and Derivatization Potential
-
Nucleophilic Aromatic Substitution
-
Palladium-Catalyzed Cross-Coupling Reactions
-
-
Applications in Medicinal Chemistry and Drug Development
-
Role as a Scaffold in Kinase Inhibitors
-
Emerging Therapeutic Areas
-
-
Safety, Handling, and Storage
-
References
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The strategic incorporation of halogen atoms, particularly fluorine, and substituted benzyl moieties onto the pyrimidine scaffold can significantly modulate a compound's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and bioavailability.
This compound has emerged as a valuable and versatile intermediate in the synthesis of complex molecular architectures for drug discovery programs.[3] Its strategically positioned reactive sites—the chloro group susceptible to nucleophilic displacement and the fluorobenzyl moiety for potential secondary interactions—make it an attractive starting material for creating libraries of compounds for high-throughput screening. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its practical applications in the synthesis of potential therapeutic agents.
Compound Profile: this compound
Chemical Identity and CAS Number
The unique identifier for this compound is its Chemical Abstracts Service (CAS) number.
| Compound Name | CAS Number |
| This compound | 271258-54-9[4] |
This CAS number is the definitive reference for this specific chemical entity, ensuring unambiguous identification in research, manufacturing, and regulatory contexts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C11H8ClFN2 | Inferred from name |
| Molecular Weight | 222.65 g/mol | Calculated |
| Appearance | Solid | [4] |
| Hazard Class | Irritant | [4] |
Note: Further experimental data on properties such as melting point, boiling point, and solubility would require specific laboratory analysis.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound would involve the formation of the carbon-carbon bond between the pyrimidine ring and the fluorobenzyl group. A common strategy would be the reaction of a di-chloropyrimidine with a suitable organometallic reagent derived from 4-fluorobenzyl bromide.
References
An In-depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] Their versatile chemical nature and ability to interact with various biological targets have made them a cornerstone in medicinal chemistry. This guide focuses on a specific, functionalized pyrimidine derivative, 2-Chloro-4-(4-fluorobenzyl)pyrimidine , a key building block in the synthesis of targeted therapies. Its structure, featuring a reactive chlorine atom at the 2-position and a 4-fluorobenzyl group at the 4-position, offers a unique combination of reactivity and structural features for the development of novel therapeutic agents.
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is paramount for its application in chemical synthesis and drug development.
| Property | Value | Source |
| CAS Number | 271258-54-9 | [1] |
| Molecular Formula | C₁₁H₈ClFN₂ | [1] |
| Molecular Weight | 222.65 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Not explicitly reported. For the analogous compound 2-chloro-4-(4-fluorophenyl)pyrimidine, the melting point is 101–103 °C.[1] | N/A |
| Solubility | Expected to be soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol, Ethanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[3][4] | N/A |
Synthesis of this compound
The synthesis of this compound can be strategically approached starting from readily available pyrimidine precursors. A common and effective method involves the regioselective functionalization of 2,4-dichloropyrimidine.
Proposed Synthetic Pathway: Negishi Cross-Coupling
A robust method for the synthesis involves a Negishi cross-coupling reaction, which is well-suited for the formation of C-C bonds.
Caption: Proposed Negishi cross-coupling for the synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Preparation of the Organozinc Reagent:
-
To a solution of 4-fluorobenzyl chloride (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), add zinc dust (1.2 equivalents).
-
Activate the zinc dust if necessary using a standard procedure (e.g., washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum).
-
Stir the mixture at room temperature until the formation of the organozinc reagent, 4-fluorobenzylzinc chloride, is complete. This can be monitored by GC-MS analysis of quenched aliquots.
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Add a catalytic amount of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
To this mixture, add the freshly prepared solution of 4-fluorobenzylzinc chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the benzylic protons, and the protons of the fluorophenyl group.
-
Pyrimidine Ring Protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C5 and C6 positions. The coupling constant would be characteristic of ortho-coupling in a pyrimidine ring.
-
Benzylic Protons: A singlet around δ 4.0-4.5 ppm, integrating to two protons.
-
4-Fluorophenyl Protons: Two sets of multiplets (or doublets of doublets) in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring with fluorine coupling.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring, with the carbon atoms attached to chlorine (C2) and nitrogen appearing at characteristic downfield shifts.
-
Benzylic Carbon: A signal for the benzylic carbon (CH₂) typically in the range of δ 35-45 ppm.
-
4-Fluorophenyl Carbons: Four distinct signals for the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), and the other carbons will show smaller two- and three-bond couplings.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. While the C4 position of a 2,4-dichloropyrimidine is generally more reactive towards SNAr, the C2 position in the title compound is still activated and can readily undergo substitution.[5]
References
2-Chloro-4-(4-fluorobenzyl)pyrimidine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents due to its versatile biological activity. The precise structural characterization of novel pyrimidine derivatives is a critical step in the drug discovery pipeline, ensuring the unambiguous identification of the synthesized molecule and forming the basis for understanding its structure-activity relationship (SAR). This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a heterocyclic compound featuring key functional groups relevant to pharmaceutical synthesis. We will detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography, moving from preliminary characterization to absolute structural confirmation.
The Strategic Imperative: A Multi-faceted Analytical Approach
The structure of this compound presents several key features for verification: a substituted pyrimidine ring, a benzyl moiety, and two distinct halogen atoms (chlorine and fluorine). A robust elucidation strategy cannot rely on a single technique. Instead, it requires the synergistic integration of multiple orthogonal methods. Mass spectrometry will confirm the molecular weight and elemental composition. IR spectroscopy will identify characteristic functional group vibrations. Multi-nuclear NMR spectroscopy will map the covalent framework and connectivity of the molecule. Finally, X-ray crystallography will provide the definitive, three-dimensional structure in the solid state. This integrated workflow ensures a self-validating system where data from each technique corroborates the others, establishing an unimpeachable structural assignment.
An In-Depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, including its molecular weight, and delves into its synthesis, reactivity, and applications as a crucial building block for the development of novel therapeutic agents. Particular emphasis is placed on its role in the synthesis of anti-cancer compounds. This guide also includes essential safety and handling information to ensure its proper use in a laboratory setting.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, with applications spanning antiviral, antibacterial, anti-inflammatory, and anticancer therapies.[2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a valuable intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[4][5]
Core Properties of this compound
A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 222.65 g/mol | N/A |
| Molecular Formula | C₁₁H₈ClFN₂ | N/A |
| CAS Number | 271258-54-9 | N/A |
| Canonical SMILES | C1=CC(=CC=C1CC2=NC=NC(=C2)Cl)F | N/A |
| InChI Key | Not available | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several synthetic routes, leveraging established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by the introduction of the chloro and fluorobenzyl substituents.
Representative Synthetic Protocol
Step 1: Synthesis of a 4-substituted-2-thiopyrimidine intermediate
A common starting point for such syntheses is the condensation of a β-ketoester with thiourea to form a pyrimidinethione. The 4-(4-fluorobenzyl) moiety can be introduced by reacting a suitable precursor with 4-fluorobenzyl chloride.
Step 2: Chlorination of the 2-thiopyrimidine
The 2-thio group can be converted to a 2-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[6]
Illustrative Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 4-(4-fluorobenzyl)-2-mercaptopyrimidine.
-
To a solution of sodium ethoxide in ethanol, add ethyl 4-(4-fluorophenyl)-3-oxobutanoate and thiourea.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter, wash with water, and dry the resulting solid to obtain 4-(4-fluorobenzyl)-2-mercaptopyrimidine.
-
-
Step 2: Synthesis of this compound.
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-(4-fluorobenzyl)-2-mercaptopyrimidine in phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for a specified period until the starting material is consumed (monitored by TLC).
-
Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the electron-deficient pyrimidine ring and the reactive 2-chloro substituent. This makes it a versatile substrate for various chemical transformations.[7]
-
Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity.[4] The electron-withdrawing nature of the pyrimidine nitrogens facilitates this reaction.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the connection of the pyrimidine core to other aromatic or aliphatic moieties.[7]
-
Reduction: The pyrimidine ring can undergo reduction under specific conditions, although this is a less common transformation for this type of intermediate.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block in the synthesis of potential drug candidates, particularly in oncology.
Role as an Intermediate in Anti-Cancer Agent Synthesis
Numerous studies have highlighted the importance of substituted pyrimidines as potent inhibitors of various protein kinases, which are often dysregulated in cancer. The 2-chloro-4-substituted pyrimidine core provides a versatile platform for the design of kinase inhibitors. For instance, derivatives of 2,4-disubstituted pyrimidines have been investigated as potential selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants found in non-small cell lung cancer.[8] The 2-chloro group acts as a handle to introduce various amine-containing side chains that can interact with the kinase active site.
Logical Relationship in Drug Design
Caption: The central role of this compound in synthesizing target molecules.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the 4-fluorobenzyl group and the pyrimidine ring. The benzylic protons would likely appear as a singlet. The aromatic protons would exhibit characteristic splitting patterns (doublets and triplets) due to coupling.[3]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring and the 4-fluorobenzyl group.[9]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.65 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[10]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds provide essential guidance.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
-
-
Fire Fighting: Use dry chemical, carbon dioxide, or foam to extinguish fires. Water spray may be used to cool containers.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic combination of a reactive chloro substituent and a fluorinated benzyl group on a biologically relevant pyrimidine core makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents, particularly in the area of oncology. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 7. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]
- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is strategically designed in two primary stages: the initial formation of a pyrimidinone ring system via a cyclocondensation reaction, followed by a targeted chlorination. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present quantitative data to ensure reproducibility and scalability. The information is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Overview
This compound is a crucial building block in medicinal chemistry, with its substituted pyrimidine core appearing in a variety of therapeutic agents. The presence of the chloro substituent at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. The 4-fluorobenzyl moiety can play a significant role in the molecule's interaction with biological targets.
The synthesis of this compound is best approached through a two-step process that is both efficient and amenable to scale-up. The first step involves the construction of the pyrimidine ring, and the second is the introduction of the chloro group. This strategy allows for the late-stage introduction of the reactive chlorine atom, which can be advantageous for overall yield and purity.
The overall synthetic transformation can be visualized as follows:
Caption: High-level overview of the two-step synthesis pathway.
Step 1: Synthesis of 4-(4-fluorobenzyl)pyrimidin-2-one
The initial and foundational step in this synthesis is the construction of the pyrimidine ring. This is achieved through a cyclocondensation reaction, a classic and widely utilized method for the formation of heterocyclic systems.[1] In this case, a β-ketoester bearing the desired 4-fluorobenzyl substituent is reacted with urea.
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed condensation mechanism. The β-ketoester, ethyl 4-(4-fluorophenyl)-3-oxobutanoate, reacts with urea to form a stable six-membered dihydropyrimidinone ring, which then aromatizes to the pyrimidinone. The choice of an acid catalyst, such as hydrochloric acid, is crucial for protonating the carbonyl oxygen of the ketoester, thereby activating it towards nucleophilic attack by the nitrogen of urea.
Experimental Protocol
Materials:
-
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-(4-fluorophenyl)-3-oxobutanoate (1.0 eq) and urea (1.2 eq) in ethanol.
-
To this solution, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a solution of sodium hydroxide.
-
The product, 4-(4-fluorobenzyl)pyrimidin-2-one, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired intermediate.
Step 2: Chlorination of 4-(4-fluorobenzyl)pyrimidin-2-one
The second and final step is the conversion of the pyrimidin-2-one to the corresponding 2-chloropyrimidine. This is a critical transformation that introduces the reactive chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination due to its high efficiency and reliability in converting hydroxy- and oxo-heterocycles to their chloro-derivatives.[2][3]
Mechanistic Considerations
The chlorination of a pyrimidinone with POCl₃ is a well-established reaction. The pyrimidinone, which exists in tautomeric equilibrium with its hydroxypyrimidine form, is treated with phosphorus oxychloride. The reaction is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 2-chloropyrimidine product.[4][5] The use of a tertiary amine base, such as N,N-dimethylaniline, can be employed to scavenge the HCl generated during the reaction and drive the equilibrium towards the product.
Caption: Step-by-step workflow for the chlorination of the pyrimidinone intermediate.
Experimental Protocol
Materials:
-
4-(4-fluorobenzyl)pyrimidin-2-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 4-(4-fluorobenzyl)pyrimidin-2-one (1.0 eq) in phosphorus oxychloride (3.0 eq), add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyclocondensation | Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, Urea, HCl | Reflux | 4-6 | 75-85 |
| 2 | Chlorination | 4-(4-fluorobenzyl)pyrimidin-2-one, POCl₃, N,N-dimethylaniline | Reflux | 2-3 | 80-90 |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step approach, involving a cyclocondensation followed by chlorination, is based on well-established and understood chemical transformations. The provided protocols are designed to be robust and scalable, making them suitable for both laboratory-scale synthesis and larger-scale production in a drug development setting. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Methodological Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Abstract: 2-Chloro-4-(4-fluorobenzyl)pyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. A thorough structural characterization is paramount for its effective utilization. This technical guide provides a predictive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of a complete, publicly available dataset for the title compound, this paper establishes a robust analytical framework. By synthesizing empirical data from structurally analogous compounds—namely 2-chloropyrimidine and 4-fluorobenzyl derivatives—we predict the characteristic spectral features. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of high-fidelity spectroscopic data, ensuring a self-validating system for researchers. This document is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: A Predictive Approach to a Novel Compound
The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. This compound represents a molecule of significant interest, combining the biologically active pyrimidine core with a fluorinated benzyl moiety. The pyrimidine ring is a cornerstone of numerous pharmaceuticals, exhibiting a wide range of biological activities including antiviral, antitumor, and antibacterial properties. The inclusion of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
Currently, a comprehensive, publicly archived spectroscopic dataset for this compound is not available. This guide, therefore, adopts a predictive and comparative methodology, a common and essential practice in chemical research when dealing with new compounds. By dissecting the molecule into its constituent fragments—the 2-chloropyrimidine head and the 4-fluorobenzyl tail—we can leverage existing, verified data from analogous structures to forecast its spectroscopic behavior. This approach not only provides a valuable predictive model but also establishes a rigorous set of experimental protocols to guide researchers in the empirical validation of these predictions. Our narrative is grounded in the causality behind experimental choices and spectral interpretation, reflecting the expertise of a seasoned application scientist.
Molecular Structure and Predicted Spectroscopic Features
A foundational step in any spectroscopic analysis is the clear depiction of the molecular structure, with a systematic numbering of atoms for unambiguous assignment of spectral signals.
An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Foreword: A Scientist's Perspective on Proactive Safety
In the landscape of modern drug discovery and chemical synthesis, heterocyclic compounds are foundational. Among these, pyrimidine derivatives stand out for their versatile reactivity and presence in a multitude of bioactive molecules.[1][2][3] 2-Chloro-4-(4-fluorobenzyl)pyrimidine is one such critical intermediate, a building block prized for its strategically placed reactive sites that allow chemists to construct complex molecular architectures.[2] The chlorine atom at the 2-position is a prime site for nucleophilic substitution, making it an invaluable precursor for developing novel therapeutics in oncology, infectious diseases, and beyond.[1][2][4]
However, the very reactivity that makes this compound a valuable tool for innovation also necessitates a rigorous and well-understood approach to its handling and safety. This guide is crafted not as a mere list of rules, but as a technical resource for the researchers, scientists, and drug development professionals who will work with this compound. Our objective is to instill a deep understanding of the causality behind each safety protocol—to move from rote compliance to a culture of proactive, informed safety. By understanding the 'why' behind each step, we empower scientists to not only protect themselves but also to ensure the integrity and reproducibility of their work.
Section 1: Hazard Identification and Toxicological Profile
Understanding the intrinsic hazards of a chemical is the bedrock of safe handling. This compound is classified as an irritant and presents several hazards that must be managed through appropriate controls.[5]
Globally Harmonized System (GHS) Classification
The compound's hazard profile is summarized by its GHS classifications. This system provides a universal framework for communicating chemical hazards.
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation.[5] | P264, P280 |
| Eye Irritation | H319: Causes serious eye irritation.[5] | P264, P280 |
| Skin Sensitization | H317: May cause an allergic skin reaction.[5] | P261, P272, P280 |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects.[5] | P273, P391 |
This data is synthesized from supplier safety information. Always consult the specific Safety Data Sheet (SDS) provided with your material.[5]
Toxicological Insights
While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards of similar chlorinated and fluorinated aromatic compounds provide a strong basis for our safety protocols.
-
Dermal and Ocular Effects : Direct contact with the solid or solutions can cause significant skin and serious eye irritation.[6] The potential for skin sensitization means that repeated exposure could lead to an allergic reaction.
-
Inhalation : Inhaling dust or aerosols may cause respiratory tract irritation.[6] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ingestion : The compound is presumed harmful if swallowed, a common characteristic for many halogenated heterocyclic intermediates.[7]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle in chemical safety. It prioritizes eliminating hazards at their source. PPE, while essential, is the final line of defense.
References
- 1. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu-opensci.org [eu-opensci.org]
- 5. This compound | 271258-54-9 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Solubility of 2-Chloro-4-(4-fluorobenzyl)pyrimidine in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-4-(4-fluorobenzyl)pyrimidine in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific molecule, this document establishes a framework for its systematic evaluation. It begins with an analysis of the physicochemical properties that govern its solubility, followed by a predictive assessment of its behavior in a range of common organic solvents. The core of this guide is a detailed, field-proven experimental protocol for accurately determining thermodynamic solubility using the robust shake-flask method.[1][2] This guide is intended for researchers, chemists, and drug development professionals, providing the theoretical foundation and practical instruction required to confidently assess and apply the solubility data of this compound in their work.
Introduction: The Role of Solubility in Pharmaceutical Development
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.[3][4] The solubility of such an intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the overall efficiency of a synthetic route. Poorly understood solubility can lead to challenges in process scale-up, inconsistent yields, and difficulties in formulation.[5] This guide, therefore, addresses the fundamental need for a rigorous understanding and an empirical methodology to characterize the solubility of this specific pyrimidine derivative.
Theoretical Principles of Solubility
The dissolution of a crystalline solute like this compound into a solvent is a complex thermodynamic process.[6][7] The extent of solubility is governed by the Gibbs free energy of dissolution, which is a function of enthalpy and entropy changes.[7][8]
Molecular Structure and Polarity Analysis
The structure of this compound offers key insights into its potential solubility:
-
Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, introduces polarity and the potential for hydrogen bonding with protic solvents.[9]
-
Chlorine Substituent: The electron-withdrawing chloro group at the 2-position enhances the electrophilicity of the pyrimidine ring and contributes to its overall polarity.
-
4-Fluorobenzyl Group: This bulky, largely non-polar group will favor interactions with non-polar or moderately polar solvents through van der Waals forces. The fluorine atom adds some polarity but does not significantly engage in hydrogen bonding.
The principle of "like dissolves like" suggests that the solubility will be a balance between the polar pyrimidine head and the non-polar benzyl tail.
Solvent-Solute Interactions and Enthalpy of Dissolution
The dissolution process can be conceptually broken down into three enthalpic steps:[10][11]
-
Overcoming Solute-Solute Interactions (ΔH₁ > 0): Energy is required to break the crystal lattice forces of the solid pyrimidine derivative.
-
Overcoming Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Forming Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution (ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃) determines if the process is endothermic or exothermic.[12] For this compound, strong interactions with the solvent (a large negative ΔH₃) are required to overcome the stable crystal lattice energy, leading to significant solubility.
The Influence of Temperature
For most solid organic compounds, the dissolution process is endothermic (ΔH_soln > 0).[12] According to the Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[12] This relationship is fundamental and has been experimentally verified for various pyrimidine derivatives in organic solvents.[3][8][13] Therefore, it is crucial to perform solubility assessments at controlled temperatures relevant to the intended application (e.g., room temperature for storage, reflux temperature for reaction).
Predicted Solubility Profile
Based on the structural analysis, we can predict the relative solubility of this compound in various classes of organic solvents:
-
High Predicted Solubility:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The structural similarity and ability to engage in dipole-dipole interactions suggest high solubility.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetone): These solvents are excellent at solvating polar molecules and should effectively dissolve the compound. Studies on similar pyrimidines show high solubility in DMF.[13]
-
-
Moderate Predicted Solubility:
-
Esters (e.g., Ethyl Acetate): Offers a balance of polarity and non-polar character that should be effective.
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): The ability to act as hydrogen bond donors and acceptors should facilitate dissolution, though the non-polar benzyl group may limit very high solubility.[3]
-
-
Low Predicted Solubility:
-
Non-polar Hydrocarbons (e.g., Hexane, Heptane, Cyclohexane): These solvents lack the polarity to effectively solvate the pyrimidine core and are expected to be poor solvents for this compound.
-
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and reproducibility.[1][2] The following protocol is a self-validating system designed to ensure that true equilibrium is reached and accurately measured.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
Step 1: Preparation of the Experiment
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~20-50 mg is typical for a 2 mL solvent volume.
-
Record the exact mass of the compound added.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial.
-
Prepare at least three replicate vials for each solvent and temperature combination to ensure statistical validity.
Causality: Using an excess of solid is the cornerstone of this method. It guarantees that the solvent becomes saturated, and the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[1]
Step 2: Equilibration
-
Place the vials in the temperature-controlled orbital shaker. Set the temperature to the desired value (e.g., 25 °C).
-
Agitate the vials at a constant speed (e.g., 150-200 rpm) for a defined period. A minimum of 24 hours is recommended to ensure equilibrium is reached.[14]
-
To validate that equilibrium has been achieved, a time-point study is essential. Samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility from the later time points does not significantly change (e.g., <5% difference).[2]
Causality: Constant agitation prevents the formation of a static boundary layer around the solid particles, maximizing the surface area for dissolution and accelerating the path to equilibrium. Temperature control is critical as solubility is highly temperature-dependent.[12]
Step 3: Sample Preparation and Separation
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved microparticles.
Causality: Filtration is a mandatory step to separate the liquid and solid phases. Failure to remove microscopic solid particles would lead to an overestimation of the true solubility.[15]
Step 4: Quantification via HPLC
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility test.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards. The curve should have a correlation coefficient (R²) of >0.999.
-
Accurately dilute a known volume or mass of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.
Causality: HPLC provides a highly sensitive and specific method for quantification. A robust calibration curve ensures that the measured response is accurately converted into a concentration value, forming the basis of the final solubility result.
Data Presentation
All quantitative solubility data should be summarized in a clear, well-structured table. This allows for easy comparison across different solvents and conditions.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [± Value] |
| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] | [± Value] |
| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Calculated Value] | [± Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | [± Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | [± Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | [± Value] |
| Isopropanol | 25 | [Experimental Value] | [Calculated Value] | [± Value] |
| Heptane | 25 | [Experimental Value] | [Calculated Value] | [± Value] |
| (Other Solvents) | (Other Temps) | [Experimental Value] | [Calculated Value] | [± Value] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask Solubility Determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Safety and Handling
When working with chlorinated pyrimidines and organic solvents, appropriate safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile or neoprene).[16][17]
-
Ventilation: All handling of solids and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials. Chlorinated solvents should be stored in appropriate safety containers.[17][18]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers can generate the high-quality, reliable data essential for successful process development, optimization, and scale-up in the pharmaceutical industry. The presented methodology ensures that the obtained solubility values are accurate, reproducible, and fit for purpose in a demanding scientific environment.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Video: Energetics of Solution Formation [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. enamine.net [enamine.net]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 18. ipi-global.com [ipi-global.com]
Methodological & Application
Application Note & Protocol: A Validated Approach for the Synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. 2-Chloro-4-(4-fluorobenzyl)pyrimidine is a key intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting kinases and other enzymes. The presence of a reactive chlorine atom at the C2 position and a benzyl group at the C4 position provides two distinct points for further chemical modification. This guide provides a detailed, field-proven protocol for the synthesis of this valuable building block, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield.
The synthesis is approached via a robust two-step sequence, beginning with the common and commercially available starting material, uracil. This is followed by a regioselective cross-coupling reaction to introduce the 4-fluorobenzyl moiety.
Overall Synthetic Scheme
The synthetic pathway is composed of two primary stages:
-
Chlorination: Conversion of uracil to the highly reactive intermediate, 2,4-dichloropyrimidine.
-
Grignard Coupling: Regioselective introduction of the 4-fluorobenzyl group at the C4 position of the pyrimidine ring.
References
The Strategic Application of 2-Chloro-4-(4-fluorobenzyl)pyrimidine in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Its prevalence is particularly notable in the domain of oncology, where it serves as a privileged core for the design of potent and selective kinase inhibitors.[2][3][4] This guide delves into the specific utility of a key intermediate, 2-Chloro-4-(4-fluorobenzyl)pyrimidine , a molecule poised at the intersection of synthetic versatility and pharmacological potential. We will explore its synthesis, mechanistic rationale, and practical applications in the development of targeted cancer therapies, providing researchers and drug development professionals with a comprehensive technical resource.
Section 1: Synthesis of this compound: A Protocol Guided by Regioselectivity
The synthesis of 2-chloro-4-substituted pyrimidines hinges on the differential reactivity of the C2 and C4 positions of a di-substituted precursor, typically 2,4-dichloropyrimidine. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position, a principle that can be exploited for regioselective synthesis.[5][6][7] The protocol outlined below leverages this principle for the efficient synthesis of this compound.
Protocol 1: Synthesis via Regioselective Alkoxylation of 2,4-Dichloropyrimidine
This protocol describes the synthesis of this compound from commercially available starting materials.
Materials:
-
2,4-Dichloropyrimidine
-
(4-Fluorophenyl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of (4-fluorophenyl)methanol (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Nucleophilic Aromatic Substitution: Cool the freshly prepared alkoxide solution back to 0 °C.
-
In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2,4-dichloropyrimidine solution to the cooled alkoxide solution.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition |
| Stoichiometry (Dichloropyrimidine:Alcohol:Base) | 1 : 1 : 1.1 |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Purification Method | Flash Column Chromatography |
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride by moisture.
-
Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent SNAr reaction.
-
Regioselectivity: The inherent higher reactivity of the C4 position of 2,4-dichloropyrimidine towards nucleophilic attack directs the substitution to the desired position, leaving the C2-chloro substituent intact for further functionalization.[5]
Section 2: Application in Kinase Inhibitor Drug Discovery
The this compound scaffold is a valuable building block in the design of kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site.[8] The 2-chloro substituent serves as a versatile handle for introducing various functionalities through subsequent cross-coupling or nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[5] The 4-(4-fluorobenzyl) group can occupy the hydrophobic pocket of the ATP-binding site, and the fluorine atom can modulate the electronic properties and metabolic stability of the molecule.
Targeted Kinase Families:
Derivatives of the pyrimidine scaffold have demonstrated inhibitory activity against a range of kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small-cell lung cancer.[9][10][11]
-
Aurora Kinases: Essential for cell cycle regulation, with their dysregulation linked to various cancers.[1][2][3][12][13]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors.[14][15][16][17]
Logical Workflow for Kinase Inhibitor Development:
The following diagram illustrates a typical workflow for developing a kinase inhibitor starting from this compound.
Caption: A streamlined workflow for kinase inhibitor development.
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase. Specific conditions such as substrate and ATP concentrations may need to be optimized for each kinase.[18][19][20][21][22]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), [γ-32P]ATP for radiometric assay, or reagents for luminescence/fluorescence-based assays
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well or 384-well plates
-
Apparatus for detecting the assay signal (e.g., scintillation counter, luminometer, or fluorescence plate reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range.
-
Assay Setup: In a multi-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include wells for a positive control inhibitor and a DMSO vehicle control (negative control).
-
Add the recombinant kinase to all wells except the "no enzyme" control.
-
Add the kinase-specific substrate to all wells.
-
Pre-incubate the plate at 30 °C for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assays) to all wells.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane for radiometric assays).
-
Detect the signal according to the assay format (e.g., measure radioactivity, luminescence, or fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software.
Table 2: Typical Kinase Inhibition Assay Parameters
| Parameter | Example Value/Condition |
| Kinase Concentration | 1-10 nM |
| Substrate Concentration | Km value for the specific kinase |
| ATP Concentration | Km value for the specific kinase |
| Incubation Time | 30-60 minutes |
| Incubation Temperature | 30 °C |
Signaling Pathway Visualization:
The following diagram illustrates a simplified signaling pathway involving EGFR, a potential target for inhibitors derived from this compound.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel kinase inhibitors. Its straightforward, regioselective synthesis and the proven track record of the pyrimidine scaffold in targeted therapies make it a valuable asset for researchers in academic and industrial drug discovery settings. The protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this compound in their quest for the next generation of life-saving medicines.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 3. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 15. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]
- 18. protocols.io [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-4-(4-fluorobenzyl)pyrimidine in Preclinical Research
Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence stems from its ability to mimic the hydrogen bonding patterns of nucleobases, allowing derivatives to interact with the ATP-binding sites of various enzymes, particularly protein kinases.[3][4] The strategic functionalization of the pyrimidine ring is therefore a critical aspect of modern drug design.
2-Chloro-4-(4-fluorobenzyl)pyrimidine is a key heterocyclic building block designed for the synthesis of targeted therapies. The molecule incorporates three key features:
-
A Pyrimidine Core: A privileged scaffold for kinase inhibitor design.[3]
-
A Reactive 2-Chloro Group: This serves as a versatile synthetic handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[5]
-
A 4-(4-fluorobenzyl) Moiety: The fluorobenzyl group can engage in favorable interactions with target proteins and the fluorine atom can enhance metabolic stability and binding affinity.
This document provides a comprehensive guide to the synthesis and application of this compound as a research chemical, with a focus on its utility as an intermediate in the development of novel kinase inhibitors.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈ClFN₂ |
| Molecular Weight | 222.65 g/mol |
| Appearance | Solid |
| CAS Number | 271258-54-9 |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a regioselective cross-coupling reaction, leveraging the differential reactivity of the chlorine atoms on a dichloropyrimidine precursor. The chlorine atom at the C4 position of 2,4-dichloropyrimidine is known to be more susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling than the chlorine at the C2 position.[6][7] This allows for the selective introduction of the 4-fluorobenzyl group at the C4 position. A plausible and effective method is the Negishi coupling of 2,4-dichloropyrimidine with a pre-formed organozinc reagent.
Protocol 1: Synthesis via Negishi Coupling
This protocol is adapted from established methods for the selective C4-benzylation of polychloropyrimidines.[8]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone and novel intermediate pyrimidine derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 4-Benzyl-2,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Biological Evaluation of 2-Chloro-4-(4-fluorobenzyl)pyrimidine Derivatives
Abstract: Pyrimidine-based molecular scaffolds are foundational in modern medicinal chemistry, recognized as "privileged structures" due to their versatile binding capabilities and presence in numerous FDA-approved drugs.[1][2][3] This document provides a comprehensive technical guide for researchers investigating the biological activity of a specific subclass: 2-Chloro-4-(4-fluorobenzyl)pyrimidine derivatives. Our analysis indicates this scaffold is a promising candidate for the development of ATP-competitive kinase inhibitors, particularly targeting oncogenic signaling pathways. We present a logical, field-proven cascade of protocols designed to robustly characterize these compounds, from initial enzymatic potency assessment to confirmation of on-target effects in a cellular context. The methodologies are structured to provide a self-validating workflow, ensuring scientific rigor and reproducibility for drug development professionals.
Section 1: Mechanistic Hypothesis - Targeting the MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a critical signal transduction cascade that regulates fundamental cellular processes, including proliferation, survival, and differentiation.[4] Dysregulation of this pathway, often through activating mutations in components like B-Raf kinase, is a hallmark of many human cancers, including melanoma and colon cancer.[5][6] The pyrimidine core, with its ability to form key hydrogen bonds, is a well-established hinge-binding motif in many kinase inhibitors.[7][8]
We hypothesize that this compound derivatives are designed to function as Type I kinase inhibitors, binding to the ATP pocket of active kinases such as B-Raf. The 2-chloro position serves as a key synthetic handle for creating diverse chemical libraries, while the 4-(4-fluorobenzyl) moiety likely occupies a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity.[9][10] Therefore, a primary application for this chemical series is the inhibition of the MAPK/ERK pathway to elicit an anti-proliferative response in cancer cells.
Section 2: Application Note: Potency and Cellular Efficacy Screening
The initial characterization of a novel compound requires a two-pronged approach: confirming its potency against the purified target enzyme and assessing its efficacy in a relevant cellular model. This workflow efficiently identifies compounds that are not only potent enzyme inhibitors but also possess the necessary cell permeability and stability to function in a biological system.
Protocol 1: In Vitro Kinase Inhibition Assay
Principle: This protocol determines the concentration of the inhibitor required to reduce the activity of a target kinase (e.g., B-RafV600E) by 50%, known as the IC50 value.[11] The assay measures the phosphorylation of a substrate by the kinase, typically quantified via luminescence, fluorescence, or radioactivity.
Materials:
-
Purified, active recombinant kinase (e.g., B-RafV600E)
-
Kinase-specific substrate (e.g., inactive MEK1)
-
ATP (Adenosine triphosphate)
-
Test Compound (dissolved in 100% DMSO)
-
Kinase assay buffer (specific to the kinase)
-
96-well or 384-well assay plates (white, opaque for luminescence)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
Microplate reader capable of measuring the detection signal
-
Positive control inhibitor (e.g., Dabrafenib for B-Raf)[12]
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution series of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM is appropriate.
-
Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds into the assay plate wells. Also, include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Preparation: Dilute the kinase to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Enzyme Addition: Add the diluted kinase solution to all wells except the "no enzyme" blanks.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[13]
-
Reaction Initiation: Prepare a solution of substrate and ATP in the assay buffer. Add this solution to all wells to start the enzymatic reaction. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or room temperature) for a fixed period (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.
-
Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a microplate reader.
Data Analysis:
-
Subtract the average signal from the "no enzyme" wells from all other wells.
-
Normalize the data by setting the average of the "no inhibitor" (DMSO) control as 100% activity and the positive control at saturating concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Protocol 2: Cell-Based Viability/Proliferation Assay (MTT/MTS)
Principle: This protocol assesses the effect of the compound on the viability and/or proliferation of a cancer cell line. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of living cells.[14] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of living cells.[15][16]
Materials:
-
Cancer cell line harboring a relevant mutation (e.g., A375 melanoma, B-RafV600E)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test Compound (dissolved in 100% DMSO)
-
96-well flat-bottom sterile microplates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and blank controls (medium only).[14]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. This duration allows for multiple cell doubling times.
-
MTT/MTS Addition:
-
Signal Development:
-
For MTT: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.
-
For MTS: No solubilization step is needed as the product is soluble in the culture medium.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e-~570 nm for MTT, ~490 nm for MTS).
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability by normalizing the absorbance of treated cells to that of the vehicle (DMSO) control cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% Growth Inhibition) or IC50 value.
Table 1: Representative Data Summary for Lead Candidate Evaluation
| Compound ID | Target Kinase | Enzymatic IC50 (nM) | Cell Line | Cellular GI50 (µM) |
| PYR-001 | B-RafV600E | 15.2 | A375 | 0.25 |
| PYR-002 | B-RafV600E | 250.7 | A375 | > 10 |
| Dabrafenib | B-RafV600E | 5.0 | A375 | 0.05 |
Section 3: Application Note: Target Engagement and Pathway Modulation
After identifying a potent and cell-active compound, it is crucial to verify that its anti-proliferative effect is caused by the intended mechanism of action—inhibition of the target kinase and its downstream signaling pathway. Western blotting is the gold-standard technique for this purpose.[17][18]
Protocol 3: Western Blot Analysis of MAPK Pathway Modulation
Principle: This protocol uses specific antibodies to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as MEK1/2 and ERK1/2. A successful B-Raf inhibitor will decrease the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) without affecting the total protein levels of MEK, ERK, or a loading control like β-actin.[19]
Materials:
-
Treated cell lysates from Protocol 2 (or a shorter time course, e.g., 2-24 hours)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MEK, anti-MEK, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Cell Lysis: After treating cells with the compound for the desired time, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.[20]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with another primary antibody (e.g., for total ERK, then for β-actin) to ensure equal protein loading.
Data Analysis:
-
Use image analysis software to perform densitometry on the bands.
-
For each sample, normalize the phosphorylated protein signal (e.g., p-ERK) to the total protein signal (e.g., total ERK).
-
Further normalize this ratio to the loading control (e.g., β-actin) and compare the treated samples to the vehicle control to quantify the reduction in pathway signaling.
Table 2: Expected Outcome of Western Blot Analysis
| Treatment (1 µM) | p-MEK Level | Total MEK Level | p-ERK Level | Total ERK Level | β-actin Level |
| Vehicle (DMSO) | High | Unchanged | High | Unchanged | Unchanged |
| PYR-001 | Decreased | Unchanged | Decreased | Unchanged | Unchanged |
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]
- 10. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Abstract: This guide provides a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify and characterize the inhibitory potential of 2-Chloro-4-(4-fluorobenzyl)pyrimidine against Janus Kinase 1 (JAK1), a key therapeutic target in inflammatory diseases and oncology. The protocols detailed herein are tailored for researchers, scientists, and drug development professionals, offering a scientifically rigorous, field-proven approach from primary screening to hit validation. We emphasize the causality behind experimental choices to ensure the generation of reliable and reproducible data.
Introduction: The Therapeutic Potential of Targeting JAK1 with Pyrimidine Scaffolds
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling.[1] They play a crucial role in the JAK-STAT signaling pathway, which governs a multitude of cellular processes including immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune disorders and cancers, making JAKs highly attractive targets for therapeutic intervention.
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[4] Several approved drugs targeting kinases incorporate a pyrimidine motif, highlighting its utility in interacting with the ATP-binding pocket of these enzymes. The subject of this guide, this compound, is a pyrimidine derivative with structural features amenable to binding within the kinase active site. The chloro-substituent offers a potential site for further chemical modification, while the fluorobenzyl group can engage in various non-covalent interactions. This application note outlines a comprehensive HTS cascade to evaluate its potential as a JAK1 inhibitor.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.
Caption: Simplified schematic of the JAK-STAT signaling pathway.
High-Throughput Screening Workflow
A robust HTS campaign is designed as a multi-step process to efficiently identify true hits while minimizing false positives. Our proposed workflow for screening this compound is as follows:
Caption: High-throughput screening cascade for inhibitor identification.
Experimental Protocols
Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Source |
| Molecular Formula | C₁₁H₈ClFN₂ | Based on structure |
| Molecular Weight | 222.65 g/mol | [5] |
| Physical Form | Solid | [5] |
| Solubility | Soluble in DMSO | Standard practice for HTS compound libraries |
| Purity | >95% | Recommended for HTS to avoid artifacts |
Note: It is imperative to confirm the purity and identity of the compound stock via analytical methods such as LC-MS and ¹H-NMR before initiating the screening campaign.
Primary High-Throughput Screening: Luminescence-Based Kinase Assay
Principle: The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[6][7][8][9] The luminescent signal is inversely proportional to the kinase activity, as higher kinase activity results in greater ATP consumption.
Materials:
-
Recombinant human JAK1 enzyme
-
JAK1 substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase-Glo® Max Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)
-
This compound (10 mM stock in DMSO)
-
Staurosporine (positive control inhibitor, 1 mM stock in DMSO)
-
384-well white, opaque assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (from a 10 mM stock) into the appropriate wells of a 384-well assay plate to achieve a final screening concentration of 10 µM.
-
Controls: Dispense 50 nL of DMSO into the positive control (no inhibition) and negative control (no enzyme) wells. Dispense 50 nL of staurosporine into the positive inhibitor control wells to a final concentration of 1 µM.
-
Enzyme and Substrate Addition: Prepare a master mix of JAK1 enzyme and substrate peptide in assay buffer. Dispense 5 µL of this mix into each well (except negative controls, which receive buffer and substrate only). The final concentrations should be optimized, for example, 5 ng/µL JAK1 and 1 µM substrate.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for JAK1 (typically ~10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 10 µL of Kinase-Glo® Max reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubation: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
-
A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the positive controls).
Hit Confirmation: Dose-Response Analysis
Principle: Compounds identified as hits in the primary screen are tested over a range of concentrations to confirm their activity and determine their potency (IC₅₀).
Protocol:
-
Prepare serial dilutions of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Repeat the Kinase-Glo® assay as described in the primary screen, using the various concentrations of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Assay: Orthogonal Test
Principle: To ensure that the observed activity is not an artifact of the primary assay format, a secondary, orthogonal assay with a different detection method is employed. The Transcreener® ADP² Assay is a suitable choice, as it directly measures the formation of ADP, the product of the kinase reaction.
Protocol:
-
Follow the manufacturer's protocol for the Transcreener® ADP² FP Assay Kit. This typically involves a similar reaction setup as the primary screen, but the detection step involves the addition of an ADP antibody and a fluorescent tracer, with the signal measured as a change in fluorescence polarization.
Counter-Screen for False Positives
Principle: Counter-screens are essential to identify and eliminate compounds that interfere with the assay technology itself, rather than acting on the target enzyme. For a luminescence-based primary screen, a key counter-screen is to test for direct inhibition of the luciferase enzyme.
Protocol (Luciferase Inhibition):
-
In a 384-well plate, add the test compound at the primary screening concentration (10 µM).
-
Add a solution of ATP (at a concentration equivalent to that remaining in an uninhibited kinase reaction) to all wells.
-
Add the Kinase-Glo® Max reagent.
-
Measure luminescence. A significant drop in signal compared to DMSO controls indicates that the compound is inhibiting the luciferase enzyme and is likely a false positive.
Selectivity Profiling
Principle: To assess the specificity of the hit compound, its inhibitory activity is tested against other members of the JAK family (JAK2, JAK3, and TYK2). This is crucial for determining its potential for off-target effects.
Protocol:
-
Perform dose-response experiments for this compound against JAK2, JAK3, and TYK2 using the same Kinase-Glo® assay protocol as for JAK1.
-
Compare the IC₅₀ values to determine the selectivity profile.
Conclusion and Future Directions
This application note provides a detailed and scientifically robust framework for the high-throughput screening of this compound as a potential JAK1 inhibitor. By following this comprehensive workflow, from primary screening through to selectivity profiling, researchers can confidently identify and validate true hits. A compound demonstrating potent and selective inhibition of JAK1 in these assays would be a promising candidate for further lead optimization, including structure-activity relationship (SAR) studies and evaluation in cell-based and in vivo models of JAK1-mediated diseases.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. This compound | 271258-54-9 [amp.chemicalbook.com]
- 6. shutterstock.com [shutterstock.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. ebiotrade.com [ebiotrade.com]
Application Note: Comprehensive Analytical Characterization of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This application note outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The synergistic use of these techniques provides a robust analytical framework for researchers, scientists, and drug development professionals.
Introduction and Compound Profile
This compound is a heterocyclic aromatic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including anticancer and antiviral drugs.[3][4] The specific substitutions—a chloro group at the 2-position and a 4-fluorobenzyl group at the 4-position—confer unique chemical properties that make it a valuable precursor in medicinal chemistry.
The rigorous characterization of this intermediate is a critical step in drug development. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the resulting API.[2][5] Therefore, a multi-faceted analytical approach is required to establish a complete quality profile, including identity confirmation, purity assessment, and impurity profiling.[1][6]
Compound Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈ClFN₂ |
| Molecular Weight | 234.65 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Theoretical Elemental Composition | C: 56.30%, H: 3.44%, Cl: 15.11%, F: 8.10%, N: 11.94% |
Integrated Analytical Workflow
A comprehensive analysis of this compound relies on the integration of orthogonal analytical techniques. Each method provides unique and complementary information. The logical flow of analysis ensures that both the structural identity and the purity of the compound are unequivocally confirmed.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for determining the purity of pharmaceutical intermediates by separating the main component from any impurities.[6]
High-Performance Liquid Chromatography (HPLC)
Principle & Application: Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity and quantifying this compound.[4] Its non-polar stationary phase and polar mobile phase are ideal for retaining and separating the compound from potential starting materials, by-products, or degradation products. The method provides an accurate percentage purity based on the area of the detected peaks.[7]
Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent (e.g., Acetonitrile:Water 50:50 v/v) to achieve a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 30% B to 95% B20-25 min: Hold at 95% B25-26 min: 95% B to 30% B26-30 min: Hold at 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 262 nm (or as determined by UV scan)[8] |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify and quantify any impurities present at levels ≥ 0.1%.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Application: GC-MS is a powerful technique for identifying volatile and semi-volatile organic impurities.[9] For this compound, it serves a dual purpose: confirming the molecular weight of the main component and detecting any residual solvents or volatile by-products from the synthesis. The mass spectrometer provides fragmentation patterns that aid in the structural identification of unknown impurities.[10]
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CFinal: Hold at 300 °C for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40 - 500 m/z |
-
Data Interpretation:
-
The total ion chromatogram (TIC) will show the separation of components.
-
The mass spectrum of the main peak should show a molecular ion [M]⁺ peak at m/z 234 and an isotopic peak [M+2]⁺ at m/z 236 (approximately 1/3 the intensity of [M]⁺), characteristic of a monochlorinated compound.
-
Analyze the fragmentation pattern to further confirm the structure. Key fragments might include the loss of Cl (m/z 199) and the fluorobenzyl cation (m/z 109).
-
Compare spectra of minor peaks against a library (e.g., NIST) to identify potential impurities.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure and functional groups present.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, NMR confirms the precise arrangement of the benzyl and pyrimidine moieties.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Bruker 400 MHz spectrometer or equivalent.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) for full assignment.
Expected Spectral Data (in CDCl₃, predicted):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~8.55 | d, J ≈ 5.2 Hz | 1H | H6 (pyrimidine) |
| ~7.20 | t, J ≈ 8.6 Hz | 2H | H3', H5' (fluorophenyl) | |
| ~7.05 | dd, J ≈ 8.6, 5.4 Hz | 2H | H2', H6' (fluorophenyl) | |
| ~6.85 | d, J ≈ 5.2 Hz | 1H | H5 (pyrimidine) | |
| ~4.10 | s | 2H | CH₂ (benzyl) | |
| ¹³C NMR | ~170.0 | s | - | C4 (pyrimidine) |
| ~162.0 (d, ¹JCF ≈ 245 Hz) | s | - | C4' (fluorophenyl) | |
| ~161.5 | s | - | C2 (pyrimidine) | |
| ~158.0 | s | - | C6 (pyrimidine) | |
| ~133.0 (d, ⁴JCF ≈ 3 Hz) | s | - | C1' (fluorophenyl) | |
| ~130.5 (d, ³JCF ≈ 8 Hz) | s | - | C2', C6' (fluorophenyl) | |
| ~115.5 (d, ²JCF ≈ 21 Hz) | s | - | C3', C5' (fluorophenyl) | |
| ~115.0 | s | - | C5 (pyrimidine) | |
| ~40.0 | s | - | CH₂ (benzyl) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][12] It is an excellent tool for confirming the presence of the pyrimidine ring, aromatic systems, and carbon-halogen bonds.
Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. Alternatively, prepare a KBr pellet.
-
Instrumentation: PerkinElmer Spectrum Two or equivalent FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Pyrimidine, Phenyl) |
| 1600 - 1550 | C=N, C=C stretch | Pyrimidine ring |
| 1510 - 1480 | C=C stretch | Phenyl ring |
| 1230 - 1210 | C-F stretch | Aryl-Fluoride |
| 850 - 810 | C-H out-of-plane bend | 1,4-disubstituted phenyl |
| 780 - 740 | C-Cl stretch | Aryl-Chloride |
Elemental Analysis
Principle & Application: Elemental analysis provides the quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (Cl, F) in a sample.[13][14] This technique is fundamental for confirming the empirical formula of a newly synthesized compound. The experimental results must align with the theoretical values calculated from the molecular formula within an acceptable margin of error (typically ±0.4%).[13]
Protocol: C, H, N, Cl, F Analysis
-
Instrumentation: Use a dedicated elemental analyzer (e.g., Thermo Flash 2000 for CHN) and methods like oxygen flask combustion followed by ion chromatography or titration for halogens.[13][15]
-
Sample Preparation: Provide a pure, dry sample (3-5 mg) for analysis.
-
Data Comparison:
| Element | Theoretical % | Experimental % |
| C | 56.30 | (To be determined) |
| H | 3.44 | (To be determined) |
| N | 11.94 | (To be determined) |
| Cl | 15.11 | (To be determined) |
| F | 8.10 | (To be determined) |
Conclusion
The analytical methods detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. The orthogonal application of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) techniques, supported by elemental analysis, ensures the unambiguous confirmation of the compound's identity, purity, and overall quality. Adherence to these protocols is essential for ensuring lot-to-lot consistency and providing the high-quality materials required for advanced stages of pharmaceutical research and development.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. Elemental analysis [chemistry.huji.ac.il]
- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
An In-Depth Guide to the Reaction Mechanisms and Synthetic Utility of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are cornerstone scaffolds, integral to a vast array of therapeutic agents.[1] Their prevalence stems from their ability to mimic biological purines and engage in hydrogen bonding, making them privileged structures for enzyme inhibition. Within this class, This compound emerges as a highly versatile and synthetically valuable intermediate.
The reactivity of this molecule is dominated by the C2-chlorine atom. The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly acidifies the ring protons and, more importantly, renders the carbon atoms electrophilic. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6).[2][3] With a good leaving group like chlorine at the C2 position, the molecule is primed for a variety of powerful transformations.
This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound. We will dissect the theoretical underpinnings of each transformation, from classical nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions, and provide detailed, field-tested protocols for their execution.
Nucleophilic Aromatic Substitution (SNAr): The Foundation of Pyrimidine Functionalization
The most fundamental transformation for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich benzene rings, the electron-deficient pyrimidine nucleus readily undergoes substitution with a wide range of nucleophiles.[4]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] The process is initiated by the attack of a nucleophile on the electrophilic carbon atom bearing the leaving group (C2). This forms a high-energy, anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this complex is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group (chloride) is expelled, and aromaticity is restored, yielding the substituted product.
Protocol: SNAr Amination with Morpholine
This protocol details a typical SNAr reaction to synthesize 4-(4-fluorobenzyl)-2-morpholinopyrimidine. Amines are excellent nucleophiles for this transformation.[6]
Table 1: Reagents for SNAr Amination
| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 236.66 | 237 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL (120 mg) | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | N/A | N/A |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (237 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 5 mL) to the flask, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring.
-
Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the Meisenheimer complex. Potassium carbonate acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and stir. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 20 mL) and then a small amount of cold diethyl ether to aid drying.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7] The C2-Cl bond of this compound is an excellent handle for these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester), creating a new C-C bond. This reaction is renowned for its functional group tolerance and mild conditions.[8]
The Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) cycle. It begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of 2-phenyl-4-(4-fluorobenzyl)pyrimidine.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount (0.5 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 236.66 | 118 mg | 0.5 | 1.0 |
| Phenylboronic Acid | 121.93 | 73 mg | 0.6 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 | 5 mol% |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 159 mg | 1.5 | 3.0 |
| 1,4-Dioxane | 88.11 | 4 mL | N/A | N/A |
| Water | 18.02 | 1 mL | N/A | N/A |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask equipped with a stir bar, add this compound (118 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and sodium carbonate (159 mg, 1.5 mmol).
-
Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Scientist's Note: The catalyst, Pd(PPh₃)₄, is air-sensitive, necessitating an inert atmosphere. Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles is crucial to prevent catalyst oxidation and ensure high yields.[10]
-
-
Reaction Conditions: Heat the mixture to 90-100 °C and stir vigorously overnight (12-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds
For less nucleophilic amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed alternative for forming C-N bonds.[11][12] It is particularly effective for coupling aryl halides with a wide range of primary and secondary amines.
The Catalytic Cycle: The mechanism is similar to the Suzuki coupling. After oxidative addition of the aryl chloride to Pd(0), the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[13]
Protocol: Buchwald-Hartwig Coupling with Aniline
This protocol details the synthesis of N-phenyl-4-(4-fluorobenzyl)pyrimidin-2-amine.
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount (0.5 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 236.66 | 118 mg | 0.5 | 1.0 |
| Aniline | 93.13 | 55 µL (60 mg) | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 2 mol% |
| XPhos | 476.62 | 19 mg | 0.04 | 8 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 67 mg | 0.7 | 1.4 |
| Toluene | 92.14 | 5 mL | N/A | N/A |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol) to a dry Schlenk tube.
-
Scientist's Note: XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, making it highly effective for coupling challenging substrates like aryl chlorides.[14] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
-
Reagent Addition: Add this compound (118 mg, 0.5 mmol) and dry, degassed toluene (5 mL).
-
Final Reagent: Add aniline (55 µL, 0.6 mmol) via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the target compound.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl chloride) and an sp carbon (from a terminal alkyne).[15] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
The Catalytic Cycle: The reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (like CuI) in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting alkynyl-aryl-Pd(II) complex undergoes reductive elimination to give the final product and regenerate the Pd(0) catalyst.[16]
Protocol: Sonogashira Coupling with Phenylacetylene
Table 4: Reagents for Sonogashira Coupling
| Reagent | M.W. ( g/mol ) | Amount (0.5 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 236.66 | 118 mg | 0.5 | 1.0 |
| Phenylacetylene | 102.14 | 66 µL (61 mg) | 0.6 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 18 mg | 0.025 | 5 mol% |
| Copper(I) Iodide (CuI) | 190.45 | 4.8 mg | 0.025 | 5 mol% |
| Triethylamine (Et₃N) | 101.19 | 210 µL (152 mg) | 1.5 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 5 mL | N/A | N/A |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (118 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (18 mg, 0.025 mmol), and CuI (4.8 mg, 0.025 mmol). Evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL), triethylamine (210 µL, 1.5 mmol), and phenylacetylene (66 µL, 0.6 mmol) via syringe.
-
Scientist's Note: Triethylamine serves a dual role: it acts as the base to deprotonate the alkyne and also as a solvent. It must be anhydrous to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[17]
-
-
Reaction Conditions: Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C for 6-12 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
General Experimental Workflow
The successful execution of the described protocols relies on a systematic and careful workflow, from setup to purification.
Conclusion
This compound is a powerful and versatile building block whose reactivity is governed by the electron-deficient nature of the pyrimidine ring and the presence of a displaceable chlorine atom at the C2 position. Mastery of its core reaction mechanisms—SNAr, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides researchers and drug development professionals with a robust toolkit for the synthesis of complex, biologically active molecules. The protocols and mechanistic insights provided herein serve as a comprehensive guide to unlocking the full synthetic potential of this valuable intermediate.
References
- 1. eu-opensci.org [eu-opensci.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Featuring 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4-(4-fluorobenzyl)pyrimidine in a variety of cell-based assays. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory functions.[1][2][3][4] The structural features of this compound suggest its potential as a modulator of key cellular pathways. This document offers detailed, field-proven protocols for assessing the cytotoxic, apoptotic, and signaling pathway modulatory effects of this compound. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for preclinical research and drug discovery programs.
Introduction: The Scientific Rationale
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to interact with a wide array of biological targets, often leading to the modulation of critical cellular processes.[3][4] The subject of this guide, this compound, possesses key structural motifs—a reactive chloro-substituent and a fluorobenzyl group—that suggest a potential for interaction with biological macromolecules, making it a compound of interest for screening and mechanistic studies.[1]
The inherent reactivity of the 2-chloro position allows for potential covalent modification of target proteins or can serve as a key interaction point within a binding pocket. The 4-fluorobenzyl group can engage in various non-covalent interactions, including hydrophobic and halogen bonding, which can contribute to binding affinity and specificity. Given that many pyrimidine-based compounds have demonstrated efficacy as anticancer agents by inducing programmed cell death (apoptosis) or by inhibiting key signaling enzymes like kinases, our investigation into the cellular effects of this compound will be multifaceted.[2][5][6][7]
This guide will therefore focus on a logical progression of cell-based assays, starting with broad assessments of cell health and cytotoxicity, followed by more specific investigations into the mechanisms of cell death and the modulation of key signaling pathways.
Preliminary Compound Handling and Preparation
Prior to initiating any cell-based assay, proper handling and preparation of this compound are paramount to ensure experimental reproducibility.
Table 1: Compound Information and Preparation
| Parameter | Recommendation |
| Molecular Weight | 238.65 g/mol |
| Solubility | Determine empirically. Start with DMSO as the solvent. |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM) in sterile DMSO. |
| Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. |
| Working Dilutions | Prepare fresh working dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). |
Foundational Assays: Assessing Global Cellular Health
The initial characterization of a novel compound should always involve an assessment of its general effect on cell viability and cytotoxicity. These assays provide a broad overview of the compound's potency and are essential for determining the appropriate concentration range for subsequent mechanistic studies.
Cell Viability Assessment: The alamarBlue™ Assay
The alamarBlue™ (resazurin) assay is a widely used, non-toxic method for quantifying cell viability.[8][9][10] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[8] This conversion is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the alamarBlue™ protocol. It is advisable to run this assay in parallel with a viability assay using a duplicate plate.
-
Incubation: Incubate for the desired treatment period.
-
Lysate Controls: Include a maximum LDH release control by treating some wells with a lysis buffer provided with the assay kit.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Mechanistic Deep Dive: Investigating Apoptosis Induction
Should the foundational assays indicate a cytotoxic effect, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13][14]
Early-Stage Apoptosis Detection: Annexin V Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[13][15] Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.[16]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[16]
Table 2: Interpretation of Annexin V/PI Staining
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Q1 | Negative | Positive | Necrotic |
| Q2 | Positive | Positive | Late Apoptotic/Necrotic |
| Q3 | Negative | Negative | Viable |
| Q4 | Positive | Negative | Early Apoptotic |
Elucidating the Molecular Mechanism: Signaling Pathway Analysis
Given the prevalence of pyrimidine derivatives as kinase inhibitors, investigating the effect of this compound on key signaling pathways is a critical step in understanding its mechanism of action.[17][18]
Cell-Based ELISA for Pathway Profiling
Cell-based ELISAs are a high-throughput method to measure the levels of specific proteins, including their phosphorylated forms, directly in cultured cells.[19] This allows for the rapid screening of the compound's effect on various signaling cascades.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Starve the cells of serum if necessary to reduce basal phosphorylation levels, then treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, and if targeting intracellular proteins, permeabilize the membranes with a detergent like Triton X-100.[19]
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.[19]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt, phospho-ERK). In parallel, use an antibody for the total protein as a normalization control.[20]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength.[20]
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal.
Western Blotting for In-Depth Pathway Analysis
Western blotting provides a more detailed analysis of protein expression and phosphorylation, allowing for the confirmation of cell-based ELISA results and the examination of multiple pathway components simultaneously.[21][22][23]
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with Laemmli buffer and heat to denature the proteins.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (both total and phosphorylated forms), followed by incubation with HRP-conjugated secondary antibodies.[24]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Analysis: Quantify the band intensities using densitometry software.
Visualizing the Workflow and Pathways
To provide a clear conceptual understanding of the experimental processes and the potential biological pathways affected, the following diagrams are provided.
Caption: Experimental workflow for characterizing this compound.
Caption: Putative signaling pathway modulation by the test compound.
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed with internal controls to ensure the trustworthiness of the data. For instance, running viability and cytotoxicity assays in parallel provides a more complete picture of the compound's effect on cell health. The use of both total and phospho-specific antibodies in pathway analysis allows for accurate normalization and interpretation of signaling events. It is imperative to include appropriate positive and negative controls in every experiment to validate the assay's performance.
Conclusion
This application note provides a robust and scientifically sound framework for the initial characterization of this compound in cell-based assays. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to elucidate the biological activity and mechanism of action of this and other novel pyrimidine derivatives. This systematic approach is fundamental to the successful progression of compounds through the drug discovery pipeline.
References
- 1. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]
- 2. 2-[(4-Chlorobenzyl)thio]pyrimidine|High-Quality Research Chemical [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. biocompare.com [biocompare.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 18. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. protocolsandsolutions.com [protocolsandsolutions.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
Application Note: 2-Chloro-4-(4-fluorobenzyl)pyrimidine as a Key Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Chloro-4-(4-fluorobenzyl)pyrimidine , a versatile chemical intermediate, in the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and discuss its application in building potent therapeutic agents targeting kinases such as EGFR and Bcr-Abl.[4][5][6]
The Strategic Role of the Pyrimidine Scaffold in Kinase Inhibition
The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers.[7] A significant portion of these inhibitors are designed to be ATP-competitive, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins. The pyrimidine nucleus is a fundamental component of many successful kinase inhibitors because it acts as a bioisostere of the adenine base in ATP, allowing it to effectively anchor the inhibitor molecule to the "hinge region" of the kinase domain through crucial hydrogen bonds.[8] This hinge-binding interaction is a foundational element for achieving high potency and selectivity.
The general mechanism involves the pyrimidine's nitrogen atoms acting as hydrogen bond acceptors, mimicking the interactions of ATP's adenine ring with the kinase's peptide backbone. This foundational binding allows other parts of the inhibitor molecule to extend into adjacent hydrophobic pockets and solvent-exposed regions, further defining the compound's affinity and selectivity profile.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the Diversity of Allosteric Bcr-Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Purification of 2-Chloro-4-(4-fluorobenzyl)pyrimidine from crude reaction mixture
Technical Support Center: Purification of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, in-depth solutions to ensure the successful purification of your target molecule from a crude reaction mixture.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules. The inherent reactivity of the pyrimidine ring, particularly the chloro-substituent, can lead to the formation of several byproducts during synthesis.[1][2] Effective purification is therefore critical to obtain a product of high purity, which is essential for subsequent synthetic steps and biological assays.
This guide provides a systematic approach to troubleshooting common issues encountered during the purification process, focusing on techniques like liquid-liquid extraction, column chromatography, and recrystallization.
Troubleshooting and FAQs
Here we address specific questions and issues that you may encounter during your experiments.
FAQ 1: What are the likely impurities in my crude reaction mixture?
Answer:
Understanding the potential impurities is the first step toward designing an effective purification strategy. Given the typical synthetic routes, which often involve the reaction of a pyrimidine precursor with a benzyl halide, several types of impurities can be expected:
-
Unreacted Starting Materials: Residual 2,4-dichloropyrimidine or 4-fluorobenzyl derivatives.
-
Isomeric Byproducts: The formation of 4-chloro-2-(4-fluorobenzyl)pyrimidine is a common isomeric impurity that can be difficult to separate due to similar polarities.[1]
-
Disubstituted Products: Reaction at both the 2 and 4 positions of the pyrimidine ring can lead to 2,4-bis(4-fluorobenzyl)pyrimidine.
-
Hydrolysis Products: The chloro group on the pyrimidine ring can be susceptible to hydrolysis, especially during aqueous workup, leading to the formation of 2-hydroxy-4-(4-fluorobenzyl)pyrimidine.
-
Solvent and Reagent Residues: Residual solvents, bases (like triethylamine or potassium carbonate), and other reagents used in the reaction.[3]
Expert Insight: The electron-deficient nature of the 2- and 4-positions of the pyrimidine ring makes them susceptible to nucleophilic attack.[2] The relative reactivity can be influenced by reaction conditions, potentially leading to a mixture of isomers.
FAQ 2: My initial liquid-liquid extraction is not effectively removing impurities. What can I do?
Answer:
A standard aqueous workup is often the first purification step. If you are not achieving good separation, consider the following modifications:
Step-by-Step Protocol for Optimized Extraction:
-
Initial Quench: After the reaction is complete, carefully quench the reaction mixture by pouring it into cold water or a saturated aqueous solution of a mild base like sodium bicarbonate if the reaction was run under acidic conditions. This will neutralize any remaining acid and precipitate the crude product.
-
Solvent Selection: Dichloromethane (DCM) or ethyl acetate are common choices for extracting pyrimidine derivatives.[1] If you observe poor partitioning, try a different solvent system. For instance, if your compound has significant polarity, a mixture of DCM and a more polar solvent like ethyl acetate might be more effective.
-
Aqueous Washes:
-
Acid Wash: A wash with a dilute acid (e.g., 1M HCl) can help remove basic impurities like residual amines (e.g., triethylamine).
-
Base Wash: A wash with a saturated sodium bicarbonate solution will remove acidic impurities.[1]
-
Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer and break up emulsions.
-
-
Drying and Concentration: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Troubleshooting Extraction Issues:
| Problem | Potential Cause | Solution |
| Emulsion Formation | High concentration of salts or polar impurities. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Poor Partitioning | The polarity of the extraction solvent is not optimal. | Try a different solvent or a mixture of solvents. For example, if using ethyl acetate, try DCM, or a mixture of the two. |
| Product Precipitation | The product is not fully soluble in the chosen organic solvent. | Increase the volume of the organic solvent or switch to a solvent in which your compound has higher solubility. |
Purification Workflow Diagram
Caption: General purification workflow for this compound.
FAQ 3: I am struggling to separate my product from an impurity with a very similar Rf value using column chromatography. What parameters can I adjust?
Answer:
Column chromatography is a powerful technique, but co-eluting impurities can be a significant challenge. Here’s how you can optimize your separation:
Optimizing Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Use high-quality silica gel with a small particle size (e.g., 230-400 mesh). | Smaller particle sizes provide a larger surface area, leading to better separation efficiency. |
| Solvent System (Eluent) | Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][3] Aim for an Rf value of 0.2-0.3 for your target compound. | The choice of eluent is critical. A solvent system that gives a good separation of spots on a TLC plate will likely translate to a successful column separation. |
| Gradient Elution | If isocratic elution (using a constant solvent composition) fails, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. | This technique helps to first elute the non-polar impurities and then the more polar ones, providing better resolution between compounds with similar polarities.[4] |
| Column Dimensions | Use a long, thin column for difficult separations. | A longer column increases the residence time of the compounds on the stationary phase, allowing for better separation. |
| Sample Loading | Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like DCM. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.[4] | This ensures that the sample is applied to the column in a narrow band, which is crucial for good separation. |
Expert Tip: For basic compounds like pyrimidines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel column by neutralizing acidic sites on the silica.[4]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification.
FAQ 4: My product is a solid. Can I use recrystallization for purification?
Answer:
Yes, if your product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities. The key is to find a suitable solvent or solvent system.
Procedure for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Solvent Properties for Recrystallization:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for many organic compounds. |
| Isopropanol | 82 | Polar | Similar to ethanol, but less volatile. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for a range of polarities. |
| Hexanes | 69 | Non-polar | Often used in combination with a more polar solvent. |
| Toluene | 111 | Non-polar | Higher boiling point, can be useful for less soluble compounds. |
Expert Advice: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
FAQ 5: How can I confirm the purity of my final product?
Answer:
Confirming the purity and identity of your final product is a critical final step. A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of unexpected peaks in the NMR spectrum indicates impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like GC-MS or LC-MS can also provide information about the purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for a solid compound. Impurities tend to broaden and depress the melting point range. The reported form of this compound is a solid.[5]
By systematically applying these troubleshooting strategies and analytical techniques, you can effectively purify this compound and ensure the quality of your material for downstream applications.
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. 2-[(4-Chlorobenzyl)thio]pyrimidine|High-Quality Research Chemical [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. This compound | 271258-54-9 [amp.chemicalbook.com]
Side reactions in 2-Chloro-4-(4-fluorobenzyl)pyrimidine synthesis
An Application Scientist's Guide to Overcoming Challenges in the Synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Welcome to the technical support center for synthetic organic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your synthesis. This guide focuses on the common side reactions encountered during the synthesis of this compound, a key intermediate in pharmaceutical development. We will explore the causality behind these challenges and provide robust, self-validating protocols to enhance your yield, purity, and success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthetic strategy and potential pitfalls.
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent and versatile route is the palladium-catalyzed cross-coupling of 2,4-dichloropyrimidine with a suitable (4-fluorobenzyl) organometallic reagent. The Suzuki-Miyaura coupling, using (4-fluorobenzyl)boronic acid or its esters, is frequently employed due to its functional group tolerance and relatively mild conditions.[1][2][3]
The primary challenges associated with this synthesis are:
-
Regioselectivity: Ensuring the benzyl group selectively substitutes the chlorine at the C4 position over the C2 position.
-
Over-reaction: Preventing di-substitution where both chlorine atoms are replaced.
-
Hydrolysis: Avoiding the conversion of chloro-substituents to hydroxyl/oxo groups, particularly during workup.
-
Homocoupling & Protodemetallation: Minimizing side reactions of the organometallic reagent.
Q2: Why is the C4 position on 2,4-dichloropyrimidine more reactive than the C2 position in Suzuki couplings?
A2: The enhanced reactivity of the C4 position is a well-documented phenomenon in the cross-coupling of polychlorinated pyrimidines.[2][4] Computational and experimental studies suggest that the rate-determining step, the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond, is kinetically favored at the C4 (and C6) position over the C2 position.[1] This intrinsic reactivity difference is the cornerstone of achieving regioselectivity in this synthesis.
Q3: Can I use other cross-coupling reactions besides Suzuki?
A3: Yes, other cross-coupling reactions like Negishi (using an organozinc reagent) and Kumada (using a Grignard reagent) can also be effective for forming the C-C bond at the C4 position.[5] The choice often depends on the availability of starting materials, functional group compatibility, and laboratory expertise. However, Suzuki-Miyaura couplings are often preferred for their operational simplicity and the stability of the boronic acid reagents.
Q4: What are the best analytical methods to monitor the reaction and identify impurities?
A4: A multi-technique approach is recommended.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the main product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A good reversed-phase method can separate the starting material, product, regioisomer, and di-substituted byproduct.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts like 4-fluorotoluene (from protodeboronation) or homocoupled products.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying product peaks and impurities by their mass-to-charge ratio during method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of the final product and any isolated, unknown impurities. 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are invaluable.
Troubleshooting Guide: Side Reactions & Solutions
This guide addresses specific experimental problems. Each entry details the issue, its chemical cause, and actionable solutions.
Problem 1: Low Regioselectivity - Presence of 4-Chloro-2-(4-fluorobenzyl)pyrimidine Impurity
Symptoms: You observe an impurity in your LC-MS or HPLC with the same mass as your desired product. NMR analysis of the mixture shows two distinct sets of pyrimidine and benzyl proton signals.
Causality: While the C4 position is kinetically favored, substitution at the C2 position can still occur, leading to the formation of the undesired regioisomer, 4-Chloro-2-(4-fluorobenzyl)pyrimidine. This becomes more pronounced under forcing conditions (e.g., high temperatures) or with certain catalyst systems that may offer lower selectivity.[2]
Solutions:
-
Catalyst and Ligand Selection: The choice of palladium ligand is critical for controlling selectivity. Sterically hindered ligands can enhance the preference for the more accessible C4 position.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Higher temperatures can overcome the kinetic barrier for C2 substitution, reducing selectivity.
-
Controlled Addition: In some cases, slow addition of the boronic acid reagent can help maintain a low instantaneous concentration, favoring reaction at the more reactive site.
| Catalyst/Ligand System | Typical Selectivity (C4:C2) | Notes |
| Pd(PPh₃)₄ | Good to Moderate | A common starting point, but selectivity can be variable.[2] |
| Pd(dppf)Cl₂ | Good | Often provides a good balance of reactivity and selectivity. |
| Pd(PEPPSI)(IPr) | High to Excellent | N-heterocyclic carbene (NHC) ligands are known to promote high C4 selectivity.[5] |
| Ligand-free (Jeffery conditions) | Excellent | Can surprisingly offer very high C4 selectivity under specific phase-transfer conditions.[5] |
Workflow: Diagnosing and Solving Regioselectivity Issues
Caption: Troubleshooting workflow for isomeric impurity formation.
Problem 2: Formation of Di-substituted Byproduct - 2,4-bis(4-fluorobenzyl)pyrimidine
Symptoms: LC-MS analysis shows a significant peak with a mass corresponding to the addition of two benzyl groups and the loss of two chlorine atoms.
Causality: This occurs when the initially formed product, this compound, undergoes a second cross-coupling reaction at the remaining C2-chloro position. This is favored by using an excess of the organometallic reagent (>1.2 equivalents) or allowing the reaction to proceed for an extended time after the starting material is consumed.
Solutions:
-
Stoichiometric Control: Use a slight excess, but typically no more than 1.05-1.1 equivalents, of the (4-fluorobenzyl)boronic acid.
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Once the 2,4-dichloropyrimidine is consumed, quench the reaction to prevent the slower, secondary substitution.
-
Temperature: Lower temperatures will disfavor the less reactive C2 substitution.
Problem 3: Hydrolysis to 4-(4-fluorobenzyl)-2(1H)-pyrimidinone
Symptoms: A new, more polar spot appears on TLC, especially after aqueous workup. LC-MS shows a peak corresponding to the replacement of -Cl with -OH.
Causality: Chloropyrimidines are susceptible to nucleophilic aromatic substitution by water (hydrolysis), particularly at the C2 position.[11] This reaction is often catalyzed by acidic or basic conditions during the aqueous workup. The product is a pyrimidone, which exists in tautomeric equilibrium with its 2-hydroxy-pyrimidine form. This side reaction reduces the yield and complicates purification.
Solutions:
-
Neutral Workup: Perform the aqueous quench and extractions using neutral pH solutions like saturated sodium chloride (brine) or cold, deionized water. Avoid strong acids or bases.
-
Temperature Control: Conduct the workup at low temperatures (0-5 °C) to slow the rate of hydrolysis.
-
Minimize Contact Time: Perform the aqueous wash and phase separation as quickly as possible. Promptly dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Once the reaction is deemed complete by TLC/HPLC, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench the reaction by slowly adding cold, saturated aqueous ammonium chloride (a mildly acidic but generally safe quenching agent for organometallics) or cold deionized water.
-
Transfer the mixture to a separatory funnel and immediately extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers swiftly with cold brine (1 x volume).
-
Immediately dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Reaction Pathway: Main Product vs. Side Reactions
Caption: Key reaction pathways in the synthesis.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 2-Chloro-4-(4-fluorobenzyl)pyrimidine in Solution
Welcome to the dedicated technical support guide for 2-Chloro-4-(4-fluorobenzyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reactive intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and integrity of this compound throughout your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: My solution of this compound is showing a new, more polar spot on TLC/HPLC over time. What is likely happening?
A1: The most probable cause is hydrolysis of the 2-chloro group to form the corresponding 2-pyrimidone derivative. The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic substitution, with water being a common nucleophile.[1] This resulting pyrimidone is significantly more polar, which would explain its different chromatographic behavior.
Q2: In which types of solvents is this compound most stable?
A2: For maximal stability, it is recommended to use anhydrous aprotic solvents. These include, but are not limited to, Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), and Toluene.[2][3] The absence of water and other nucleophilic protic solvents minimizes the risk of hydrolysis. Always use freshly dried solvents for the best results.
Q3: How does pH affect the stability of this compound in aqueous or partially aqueous solutions?
A3: The stability of this compound is highly pH-dependent. Both strongly acidic and strongly alkaline conditions can accelerate hydrolysis.[4][5][6] Maximum stability in aqueous media is typically found in a slightly acidic to neutral pH range (approximately pH 4-6).[7] It is crucial to buffer your solution if pH control is necessary for your experiment.
Q4: I need to perform a reaction in a protic solvent like ethanol. What precautions should I take?
A4: If a protic solvent is unavoidable, it is best to work at low temperatures and for the shortest possible reaction time. The rate of nucleophilic substitution (including solvolysis) is temperature-dependent. Additionally, ensure your ethanol is as dry as possible. Consider preparing a stock solution of your compound in an anhydrous aprotic solvent and adding it to the reaction mixture at the last moment.
Q5: What are the ideal storage conditions for solutions of this compound?
A5: Solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress, at low temperatures (ideally -20°C), and protected from light to prevent potential photodegradation.[8] For long-term storage, it is best to store the compound as a solid and prepare solutions fresh.
Part 2: Troubleshooting Guide: Degradation in Solution
This guide provides a systematic approach to identifying and mitigating stability issues during your experiments.
Issue 1: Rapid Degradation Observed During Aqueous Workup
-
Symptom: Significant loss of starting material and formation of a major byproduct after extraction from an aqueous phase.
-
Root Cause Analysis: The 2-chloropyrimidine moiety is known to be sensitive to hydrolysis, which can be catalyzed by both acid and base.[1] During aqueous workup, the pH of the aqueous layer can significantly impact the stability of your compound.
-
Troubleshooting Steps:
-
Monitor pH: Before and during the extraction, check the pH of the aqueous layer.
-
Buffered Wash: Use a buffered aqueous solution (e.g., a phosphate buffer at pH 7) for washing instead of pure water or strong acidic/basic solutions.
-
Minimize Contact Time: Perform the extraction and phase separation as quickly as possible.
-
Low Temperature: Conduct the workup at a reduced temperature (e.g., in an ice bath) to slow the rate of hydrolysis.
-
Issue 2: Instability in Protic Solvents (e.g., Methanol, Ethanol)
-
Symptom: Formation of a new compound with a mass corresponding to the replacement of chlorine with a methoxy or ethoxy group.
-
Root Cause Analysis: Alcohols can act as nucleophiles, leading to solvolysis of the 2-chloro group. This is a common issue with reactive chloropyrimidines.
-
Mitigation Workflow:
Caption: Decision workflow for solvent selection.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9][10]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours, monitoring frequently as base hydrolysis can be rapid.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Analysis: For each condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by HPLC. Compare the chromatograms to a control sample to identify degradation products.
Expected Degradation Pathways Diagram:
Caption: Potential degradation pathways.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention and separation for this class of compounds.[5][11] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is recommended to resolve the parent compound from more polar degradants. |
| Gradient | Start with 30% B, ramp to 90% B over 20 minutes | This allows for the elution of polar hydrolysis products first, followed by the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~275 nm | Pyrimidine derivatives typically have strong UV absorbance in this region.[12] |
| Column Temp. | 30°C | Maintains consistent retention times and peak shapes. |
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
Technical Support Center: Interpreting NMR Spectra of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Welcome to the technical support center for NMR spectral interpretation. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for researchers working with 2-Chloro-4-(4-fluorobenzyl)pyrimidine. Our goal is to move beyond simple data tables and provide a framework for logical deduction and problem-solving, grounded in established spectroscopic principles.
Compound at a Glance: this compound
Structure:
Understanding this structure is the first step. We have three key regions for NMR analysis:
-
The disubstituted pyrimidine ring .
-
The benzylic methylene (CH₂) bridge .
-
The para-substituted fluorobenzyl ring .
Each region presents unique spectral features and potential challenges.
Part 1: Foundational Spectra - What to Expect
This section addresses the most fundamental question: What should my ¹H and ¹³C NMR spectra look like?
Q1: What are the expected ¹H NMR chemical shifts and multiplicities?
Answer:
The ¹H NMR spectrum is your first and most information-rich snapshot. The signals should appear in three distinct regions. The integration values (the area under the peaks) are critical for confirming assignments.
Expected ¹H NMR Data Summary
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Features & Causality |
| H-6 (Pyrimidine) | 8.3 - 8.6 | Doublet (d) | 1H | This proton is adjacent to H-5, causing a doublet. Its downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring.[1] |
| H-5 (Pyrimidine) | 7.0 - 7.3 | Doublet (d) | 1H | Coupled to H-6. It appears more upfield than H-6 as it is further from the electron-withdrawing nitrogen at position 1.[1] |
| H-2', H-6' (Fluorobenzyl) | 7.1 - 7.4 | Doublet of Doublets (dd) or Triplet (t) | 2H | These protons are ortho to the fluorine atom. They are coupled to both the adjacent meta protons (H-3', H-5') and through-space to the fluorine atom (³JHF). This often results in a triplet-like appearance.[2][3] |
| H-3', H-5' (Fluorobenzyl) | 6.9 - 7.1 | Doublet of Doublets (dd) or Triplet (t) | 2H | These protons are meta to the fluorine atom. They are coupled to the adjacent ortho protons (H-2', H-6') and the fluorine (⁴JHF). Due to the symmetry, they appear as a single signal.[2][3] |
| CH₂ (Benzylic) | ~4.0 - 4.2 | Singlet (s) | 2H | These protons are adjacent to two aromatic systems but have no neighboring protons, resulting in a singlet. Their chemical shift is typical for benzylic protons.[4][5] |
Note: Chemical shifts are predictive and can vary based on the solvent and sample concentration.[6][7]
Q2: What are the expected ¹³C NMR chemical shifts?
Answer:
The ¹³C NMR spectrum confirms the carbon skeleton. Due to the low natural abundance of ¹³C, C-C coupling is not observed.[8] Spectra are typically proton-decoupled, meaning all signals appear as singlets unless coupled to fluorine.
Expected ¹³C NMR Data Summary
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Key Features & Causality |
| C-2 (Pyrimidine) | 161 - 163 | Singlet (s) | Attached to electronegative Cl and N atoms, causing a significant downfield shift.[1] |
| C-4 (Pyrimidine) | ~170 - 174 | Singlet (s) | Attached to a nitrogen and the benzyl group, and part of the pyrimidine ring system.[1] |
| C-6 (Pyrimidine) | 157 - 160 | Singlet (s) | Part of the aromatic pyrimidine system, influenced by adjacent nitrogens.[1] |
| C-5 (Pyrimidine) | 118 - 121 | Singlet (s) | Typically the most upfield of the pyrimidine carbons.[1] |
| C-1' (Fluorobenzyl, ipso-CH₂) | 133 - 135 | Triplet (t, ³JCF ~5-9 Hz) | The quaternary carbon attached to the CH₂ group. It will be a weak signal and may show small coupling to fluorine.[9][10] |
| C-4' (Fluorobenzyl, ipso-F) | 160 - 164 | Doublet (d, ¹JCF ~240-250 Hz) | The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant, which is a definitive diagnostic feature.[9][11] |
| C-2', C-6' (Fluorobenzyl) | 130 - 132 | Doublet (d, ²JCF ~20-25 Hz) | These carbons are two bonds away from the fluorine, resulting in a noticeable doublet splitting.[9][10] |
| C-3', C-5' (Fluorobenzyl) | 114 - 116 | Doublet (d, ³JCF ~5-9 Hz) | These carbons are three bonds from fluorine, showing a smaller but often observable coupling.[9][10] |
| CH₂ (Benzylic) | 40 - 45 | Singlet (s) or small triplet | This aliphatic carbon is shifted downfield by the adjacent aromatic rings.[12] |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during spectral interpretation.
Issue 1: Aromatic Signal Complexity
Q3: The signals for the fluorobenzyl ring don't look like clean doublets. Why do they appear as complex multiplets or triplets?
Answer:
This is a classic and expected feature of fluorine-containing compounds. The complexity arises because the protons on the fluorobenzyl ring are coupled not only to their adjacent protons (³JHH, typically 7-8 Hz) but also to the ¹⁹F nucleus.
-
Causality: The ¹⁹F nucleus has a spin of I=1/2, just like a proton, and it couples to other nuclei through bonds (J-coupling).[13]
The observed signal is a result of these overlapping couplings. For example, the signal for H-2'/H-6' is a doublet due to coupling with H-3'/H-5', and each of those lines is further split into a doublet by the ¹⁹F nucleus, creating a doublet of doublets (dd) . If the ³JHH and ³JHF coupling constants are very similar, the two central peaks of the dd can overlap, making the signal appear as a triplet .
Workflow: Deciphering Complex Aromatic Signals
Caption: Workflow for analyzing complex aromatic signals.
Issue 2: Unexpected or Missing Peaks
Q4: I see extra peaks in my spectrum that I can't assign to my molecule. What are they?
Answer:
Unassigned peaks are a common problem and usually originate from impurities.[14] A systematic approach is required to identify them.
-
Residual Solvents: The most common source. Every deuterated solvent has residual protonated signals. For example, CDCl₃ often shows a singlet at 7.26 ppm.[15] Other common lab solvents like acetone (2.17 ppm in CDCl₃), ethyl acetate, or hexane may be present from the workup or glassware.[16][17]
-
Water: A broad singlet that can appear over a wide range (1.5-5.0 ppm in CDCl₃), depending on concentration and hydrogen bonding.[18]
-
Starting Materials/Reagents: Check the NMR spectra of your starting materials. Incomplete reactions will lead to their presence in the final spectrum.
-
Grease: If you used grease on any joints, you might see broad, aliphatic signals around 0.8-1.5 ppm.[19]
Workflow: Identifying Unknown Peaks
Caption: Decision tree for troubleshooting unexpected peaks.
Q5: I don't see the quaternary carbon signals in my ¹³C NMR spectrum, or they are very weak. Is something wrong?
Answer:
This is normal. The intensity of a ¹³C signal is related to the Nuclear Overhauser Effect (nOe) and its relaxation time.
-
Causality: Standard ¹³C NMR experiments use proton decoupling, which transfers energy to carbons attached to protons, enhancing their signals. Quaternary carbons (like C-2, C-4, C-1', and C-4') have no attached protons and thus do not receive this nOe enhancement, making their signals significantly weaker.[20] They also have longer relaxation times, meaning they may not fully return to their ground state between instrument pulses, further reducing signal intensity.
Issue 3: Peak Shape and Quality
Q6: All my NMR signals are broad. What causes this?
Answer:
Broad peaks can be frustrating and obscure important coupling information. The cause is often experimental.[18]
-
Poor Shimming: The most frequent cause. The magnetic field is not homogenous across the sample. The instrument needs to be re-shimmed.
-
High Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing peak broadening. Diluting the sample often helps.
-
Particulate Matter: Undissolved material in the NMR tube will disrupt magnetic field homogeneity. Filter your sample before analysis.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.[6]
Part 3: Advanced Experimental Protocols
If 1D spectra are insufficient, these experiments can provide definitive assignments.
Protocol 1: ¹H{¹⁹F} Decoupling Experiment
This experiment is invaluable for confirming H-F couplings.
-
Objective: To simplify the ¹H spectrum by removing all couplings to ¹⁹F.
-
Methodology:
-
Set up a standard ¹H NMR experiment.
-
Engage the fluorine channel on the spectrometer to irradiate the ¹⁹F nuclei. This decouples them from the protons.
-
Acquire the spectrum.
-
-
Expected Result: The complex doublet of doublets or triplets in the fluorobenzyl region will collapse into simple doublets, revealing only the H-H coupling.[21] This definitively proves which protons are coupled to the fluorine.
Protocol 2: Heteronuclear Single Quantum Coherence (HSQC)
-
Objective: To correlate protons with the carbons to which they are directly attached.
-
Methodology: This is a standard 2D NMR experiment available on most modern spectrometers.
-
Expected Result: The 2D plot will show a cross-peak for each C-H bond. For example, you will see a correlation between the signal at ~4.1 ppm and the carbon signal at ~42 ppm, confirming the assignment of the benzylic CH₂ group. This is essential for unambiguously assigning all protonated carbons.[22]
References
- 1. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-BENZYL-2-CHLORO-PYRIMIDINE(168150-96-7) 1H NMR spectrum [chemicalbook.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. web.pdx.edu [web.pdx.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. scispace.com [scispace.com]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Troubleshooting [chem.rochester.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 22. azooptics.com [azooptics.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key pyrimidine intermediate. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to support your scale-up efforts.
Overview of the Synthetic Strategy
This compound is a valuable building block in medicinal chemistry. While various synthetic routes to substituted pyrimidines exist, a common and efficient strategy for this specific molecule involves the regioselective nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.[1] The most prevalent approach is the reaction of 2,4-dichloropyrimidine with (4-fluorophenyl)methanol in the presence of a suitable base.
The chlorine atom at the 4-position of the pyrimidine ring is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This enhanced reactivity is due to the greater electron-withdrawing effect of the ring nitrogens at the para position, which stabilizes the Meisenheimer intermediate formed during the substitution at C4.[1]
Proposed Reaction Pathway
Below is a diagram illustrating the primary synthetic route discussed in this guide.
Caption: Proposed synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis.
Q1: Why is the nucleophilic substitution highly regioselective for the C4 position?
A1: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The two ring nitrogens exert a strong electron-withdrawing effect, particularly at the 2-, 4-, and 6-positions.[2] In 2,4-dichloropyrimidine, the C4 position is more activated towards nucleophilic substitution than the C2 position. This is because the negative charge in the intermediate Meisenheimer complex formed during C4 attack can be delocalized onto both ring nitrogens, providing greater stabilization compared to the intermediate formed from C2 attack. While reactions with some neutral nucleophiles can yield mixtures, using a strong base to form the alkoxide of the alcohol strongly favors the more reactive C4 position, often leading to high regioselectivity.[1]
Q2: What are the most critical parameters to control for a successful scale-up?
A2: For successful scale-up, the following parameters are critical:
-
Anhydrous Conditions: Sodium hydride (NaH) reacts violently with water.[3] Moisture will consume the base, deactivate the nucleophile, and lead to low yields. All solvents, reagents, and glassware must be rigorously dried.
-
Temperature Control: The initial deprotonation of the alcohol with NaH is exothermic and generates hydrogen gas. This step must be performed with controlled addition at a low temperature (e.g., 0 °C). The subsequent SNAr reaction may require heating, but excessive temperatures can promote side reactions, such as bis-substitution.
-
Stoichiometry: Precise control over the stoichiometry of the nucleophile is essential. Using a slight excess of the alcohol and base can drive the reaction to completion, but a large excess of the nucleophile can increase the formation of the 2,4-bis(4-fluorobenzyl)pyrimidine byproduct.[4]
-
Quenching: The quenching of unreacted NaH at the end of the reaction is highly exothermic and must be performed with extreme caution by slowly adding a proton source like isopropanol or ethanol at low temperatures before adding water.
Q3: What analytical methods are recommended for monitoring reaction progress and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of the starting material (2,4-dichloropyrimidine) and the formation of the product. A typical eluent system would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and byproduct formation, HPLC is the preferred method.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product. The presence of the 4-fluorobenzyl group and the substitution pattern on the pyrimidine ring can be unequivocally determined.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and identify any potential byproducts. The isotopic pattern of the chlorine atom can be a useful diagnostic tool.[6]
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary hazards stem from the reagents used:
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.[7]
-
Phosphorus Oxychloride (POCl3): If an alternative synthesis starting from a hydroxypyrimidine is considered, POCl3 is a common chlorinating agent. It is highly corrosive and reacts violently with water, releasing toxic HCl gas.[3][8] All work with POCl3 must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[9]
-
Anhydrous Solvents (e.g., THF): Can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-tested solvents.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Problem 1: Low Yield or Incomplete Reaction
Q: My reaction has stalled, or the yield of the desired product is very low, with a significant amount of 2,4-dichloropyrimidine remaining. What are the potential causes?
A: Low conversion is a common issue that can often be traced back to the reagents or reaction conditions.[10]
-
Cause 1: Inactive Base. Sodium hydride (NaH) is often supplied as a dispersion in mineral oil. Over time, the surface can oxidize, reducing its reactivity.
-
Solution: Use freshly purchased NaH or wash the NaH with anhydrous hexane before use to remove the mineral oil and any surface oxidation. Perform this wash under an inert atmosphere.
-
-
Cause 2: Presence of Moisture. Water will rapidly quench NaH and the sodium alkoxide nucleophile.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent. Dry the (4-fluorophenyl)methanol by azeotropic distillation with toluene if necessary.
-
-
Cause 3: Suboptimal Reaction Temperature or Time. The SNAr reaction may be sluggish at room temperature.
-
Solution: After the initial formation of the alkoxide at 0 °C, allow the reaction to warm to room temperature and then gently heat to reflux (for THF, ~66 °C). Monitor the reaction by TLC every 1-2 hours. If the reaction is slow, a higher boiling point solvent like 1,4-dioxane could be considered.[11]
-
Problem 2: Formation of a Significant Byproduct
Q: I am observing a second spot on my TLC plate with a lower polarity than my product, which I suspect is the bis-substituted byproduct. How can I minimize its formation?
A: The formation of 2,4-bis(4-fluorobenzyl)pyrimidine is a known side reaction, occurring when a second molecule of the nucleophile displaces the chlorine at the C2 position.
-
Cause 1: Incorrect Stoichiometry. Using a large excess of the (4-fluorophenyl)methanol and NaH will drive the formation of the bis-substituted product.
-
Solution: Carefully control the stoichiometry. Use approximately 1.0-1.05 equivalents of the alcohol and 1.1 equivalents of NaH relative to 2,4-dichloropyrimidine. This ensures complete formation of the nucleophile while minimizing the excess available for a second substitution.
-
-
Cause 2: High Reaction Temperature or Prolonged Reaction Time. The substitution at the C2 position is slower than at C4 but is accelerated at higher temperatures and longer reaction times.
-
Solution: Avoid excessive heating. Maintain the reaction at a gentle reflux and monitor its progress closely. Once TLC or HPLC indicates that the starting material is consumed, proceed with the workup immediately to prevent further reaction.
-
Problem 3: Difficulty in Product Purification
Q: My crude product is an oil that is difficult to purify by column chromatography. The product co-elutes with the starting material or byproducts.
A: Purification can be challenging due to the similar polarities of the aromatic starting material, product, and byproducts.
-
Cause 1: Ineffective Chromatography Conditions. The chosen solvent system may not provide adequate separation.
-
Solution: Systematically screen different solvent systems for column chromatography. A shallow gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and slowly increasing to 10%) often provides better separation than an isocratic elution. Using a high-quality silica gel with a consistent particle size is also crucial for resolution.
-
-
Cause 2: Persistent Impurities. The impurity may not be easily separable by silica gel chromatography.
-
Solution: If the product is a solid or can be induced to crystallize, recrystallization is an excellent alternative for purification.[12] Try various solvent systems such as ethanol, isopropanol, or hexane/ethyl acetate mixtures. If the impurity is the bis-substituted product, it is significantly less polar, and careful chromatography should allow for separation. If it is unreacted starting material, optimizing the reaction to drive it to completion is the best approach.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Precautions: This procedure must be conducted in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Sodium hydride is highly reactive; handle with extreme care under an inert atmosphere.[7]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,4-Dichloropyrimidine | 148.99 | 5.00 g | 33.56 | 1.0 |
| (4-fluorophenyl)methanol | 126.13 | 4.44 g | 35.24 | 1.05 |
| Sodium Hydride (60% in oil) | 24.00 | 1.48 g | 36.92 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
Procedure:
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Base Suspension: Under a positive flow of nitrogen, add the sodium hydride (1.48 g, 36.92 mmol) to the flask. Add 50 mL of anhydrous THF and cool the suspension to 0 °C in an ice-water bath.
-
Nucleophile Formation: Dissolve (4-fluorophenyl)methanol (4.44 g, 35.24 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will evolve; ensure it is safely vented.
-
Reaction Initiation: After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. In a separate flask, dissolve 2,4-dichloropyrimidine (5.00 g, 33.56 mmol) in 50 mL of anhydrous THF. Add this solution to the reaction mixture via the dropping funnel over 20 minutes at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (~66 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 10% ethyl acetate in hexane). The reaction is typically complete within 4-8 hours when the 2,4-dichloropyrimidine spot is no longer visible.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 10 mL of isopropanol dropwise to quench any unreacted NaH. Stir for 20 minutes.
-
Work-up: Pour the mixture into 150 mL of cold water and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 2% to 15%) to yield this compound as a solid.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 5. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 271258-54-9 [amp.chemicalbook.com]
Technical Support Center: Storage and Handling of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Welcome to the technical support center for 2-Chloro-4-(4-fluorobenzyl)pyrimidine (CAS No. 271258-54-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental outcomes and the quality of synthesized products. This resource provides in-depth, experience-based guidance in a direct question-and-answer format to address potential issues proactively.
Part 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common questions regarding the proper storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemical properties of analogous 2-chloropyrimidine derivatives, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. To maintain product quality, protection from light and moisture is crucial. For long-term storage, refrigeration is recommended.[1] Some suppliers of similar compounds suggest storage at room temperature, while others recommend keeping it in a dark place, sealed in a dry environment.[2]
Q2: Why is moisture a concern for this compound?
A2: The primary degradation pathway for 2-chloropyrimidines is hydrolysis. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution by water molecules. This reaction replaces the chlorine atom with a hydroxyl group, forming 4-(4-fluorobenzyl)-2-hydroxypyrimidine. This impurity can interfere with subsequent reactions and compromise the purity of your final product. The rate of hydrolysis can be influenced by factors such as pH and temperature.
Q3: Is this compound sensitive to light or air?
A3: Yes, similar chlorinated pyrimidines are noted to be sensitive to light and air.[1] Photodegradation can occur upon exposure to UV or visible light, potentially leading to the cleavage of the carbon-chlorine bond or other unwanted side reactions. While specific data for this compound is limited, it is best practice to store it in an opaque or amber-colored vial to minimize light exposure. Sensitivity to air, likely due to the presence of moisture, further emphasizes the need for a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen for long-term storage.
Q4: What type of container should I use for storage?
A4: Use a container that provides an excellent seal against moisture and air. Borosilicate glass vials with PTFE-lined caps are a good option. For larger quantities, amber glass bottles with secure caps are recommended. Ensure the container is properly labeled with the compound name, CAS number, date received, and date opened.
Q5: Are there any chemicals that should not be stored near this compound?
A5: Yes. Safety data sheets for analogous compounds indicate that strong oxidizing agents are incompatible.[1] It is also prudent to store it away from strong acids and bases, as these can catalyze the hydrolysis of the 2-chloro group. As a general laboratory practice, always segregate reactive chemicals.
Part 2: Troubleshooting Guide for Potential Degradation
This section provides a systematic approach to identifying and addressing potential degradation of this compound.
Q6: I suspect my sample of this compound has degraded. What are the common signs?
A6: Visual inspection can sometimes offer initial clues. Degradation may be indicated by:
-
Change in physical appearance: A change from a white or pale-yellow solid to a discolored or clumpy material.
-
Inconsistent experimental results: Difficulty in achieving expected yields or the appearance of unexpected byproducts in your reactions.
-
Poor analytical data: The presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) or unexpected signals in spectroscopic data (e.g., NMR).
Q7: How can I analytically confirm the purity of my this compound sample?
A7: Several analytical techniques can be employed to assess the purity and detect potential degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for purity assessment. A reversed-phase HPLC method can separate the parent compound from its more polar hydrolysis product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the parent compound and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The formation of the hydrolysis product would result in characteristic changes in the chemical shifts of the pyrimidine ring protons and carbons.
The following table summarizes the expected analytical observations for the parent compound and its primary degradation product:
| Compound | Analytical Technique | Expected Observation |
| This compound | HPLC | Single major peak at a specific retention time. |
| 4-(4-fluorobenzyl)-2-hydroxypyrimidine (Hydrolysis Product) | HPLC | A more polar compound, thus a shorter retention time on a reversed-phase column compared to the parent compound. |
| This compound | ¹H NMR | Characteristic signals for the pyrimidine and benzyl protons. |
| 4-(4-fluorobenzyl)-2-hydroxypyrimidine (Hydrolysis Product) | ¹H NMR | Shift in the pyrimidine ring proton signals and potential appearance of a broad -OH signal. |
Q8: My analytical data confirms the presence of the hydrolysis product. What should I do?
A8: If degradation is confirmed, the best course of action depends on the extent of impurity and the requirements of your experiment:
-
For minor degradation: If the impurity level is low and your reaction is tolerant to it, you may be able to proceed. However, this is not ideal as it can lead to downstream purification challenges.
-
For significant degradation: If the purity is compromised to an extent that it affects your results, the sample should be purified or discarded. Purification can be attempted via recrystallization or column chromatography, although preventing further degradation during these processes is key.
The following workflow can guide your decision-making process:
Caption: A decision-making workflow for researchers suspecting degradation of their sample.
Part 3: Understanding the Degradation Pathway
A deeper understanding of the degradation mechanism is key to its prevention.
Q9: Can you illustrate the primary degradation pathway for this compound?
A9: The most probable degradation pathway is hydrolysis, as illustrated below. This is a nucleophilic aromatic substitution reaction where water acts as the nucleophile.
Caption: The hydrolysis of this compound to its hydroxylated derivative.
Part 4: Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately transfer the container of this compound to a desiccator.
-
For long-term storage, place the sealed container in a refrigerator (2-8 °C).
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.
-
If the compound is to be used frequently, consider aliquoting it into smaller vials under an inert atmosphere (e.g., in a glove box) to minimize exposure of the bulk material to air and moisture.
-
Always securely seal the container after use and store it in a cool, dark, and dry place.
Protocol 2: Purity Assessment by HPLC
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Disclaimer: This is a general method and may require optimization for your specific instrumentation and column.
References
Technical Support Center: Identifying Impurities in 2-Chloro-4-(4-fluorobenzyl)pyrimidine
Welcome to the technical support center for the analysis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine. This guide is designed for researchers, analytical scientists, and process chemists working with this key synthetic intermediate. Here, we provide in-depth, experience-driven answers to common challenges encountered during impurity profiling, blending established analytical principles with practical, actionable protocols. Our goal is to empower you to confidently identify, characterize, and control impurities, ensuring the quality and integrity of your drug substance.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental "what" and "why" of impurity analysis for this compound, grounding your experimental work in solid scientific and regulatory context.
Q1: What are the primary sources of impurities in this compound samples?
Impurities in any active pharmaceutical ingredient (API) or intermediate are undesired chemicals that can impact its quality, safety, and efficacy.[1] For this compound, impurities can be broadly categorized according to the International Council for Harmonisation (ICH) Q3A guidelines and typically arise from the synthetic route and subsequent storage.[1][2][3]
-
Process-Related Impurities: These are the most common and originate directly from the manufacturing process.[3]
-
Starting Materials: Unreacted precursors used in the synthesis. A common synthesis route involves the condensation of a β-dicarbonyl compound with an N-C-N containing molecule (like urea or guanidine) to form the pyrimidine ring.[4] Therefore, residual amounts of these starting materials could be present.
-
Intermediates: Partially formed molecules from incomplete reactions. For instance, if the synthesis involves a multi-step process, intermediates from earlier steps may carry through.
-
By-products: Formed from side reactions occurring concurrently with the main reaction. The synthesis of substituted pyrimidines can sometimes yield isomers or products from competing reaction pathways, such as substitution at an incorrect position on the pyrimidine ring.[5]
-
Reagents, Ligands, and Catalysts: These are added to facilitate the reaction but may not be completely removed during workup and purification.
-
-
Degradation Products: These impurities form during storage or handling of the drug substance due to exposure to environmental factors.[3]
-
Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis, which could lead to the formation of the corresponding 2-hydroxy-4-(4-fluorobenzyl)pyrimidine.
-
Oxidation: The molecule may undergo oxidation, particularly if exposed to air and light over extended periods.
-
Photolysis: Exposure to UV or visible light can induce degradation, forming photolytic impurities.
-
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[3][6] Their control is specifically guided by ICH Q3C.[1]
Q2: Why is the identification and quantification of these impurities so critical?
The rigorous identification and control of impurities are foundational to modern pharmaceutical development and are mandated by regulatory bodies worldwide.[7] The core reasons are:
-
Patient Safety: Impurities offer no therapeutic benefit and can be harmful.[1] Some impurities may be toxic or pharmacologically active, leading to adverse effects. Genotoxic impurities, even at trace levels, can pose a carcinogenic risk.
-
Drug Efficacy and Stability: The presence of impurities can reduce the concentration of the active ingredient, potentially lowering the drug's efficacy. Furthermore, certain impurities can act as catalysts for the degradation of the API, compromising the stability and shelf-life of the final drug product.[8]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA enforce strict guidelines, such as ICH Q3A, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3][9] Failure to meet these requirements can lead to significant delays or rejection of a drug application. The identification threshold can be as low as 0.1% or even 0.05% for high-dose drugs.[1][10]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for resolving common analytical challenges. Each protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.
Problem 1: My HPLC chromatogram shows several unknown peaks. How do I begin the identification process?
This is a common scenario in process development and stability testing. A systematic approach is essential to efficiently identify these unknown components. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling due to its sensitivity and resolving power.[11][12]
The following decision tree illustrates a logical workflow for tackling unknown peaks observed in your chromatogram.
Caption: Workflow for identifying unknown peaks in HPLC.
This protocol provides a robust starting point for separating this compound from its potential impurities. Method development often involves screening different columns and mobile phase pH values to achieve optimal selectivity.[13]
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a Photodiode Array (PDA) or Diode Array (DAD) detector is recommended.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a versatile starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile:Water (50:50 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA/DAD detection at 254 nm (or a wavelength maximum determined from the API's UV spectrum).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 80 30.0 80 30.1 20 | 35.0 | 20 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Before sample analysis, inject a standard solution to verify system performance.
-
Key Criteria: Resolution between the main peak and a known impurity should be >1.5; the tailing factor for the main peak should be between 0.8 and 1.5.[14]
-
-
Data Analysis:
-
Integrate all peaks. Use the PDA/DAD detector to check the peak purity of the main peak and all impurity peaks. A non-homogenous purity angle indicates potential co-elution.[14]
-
Problem 2: I suspect the presence of volatile impurities (e.g., residual solvents) not detected by HPLC. How can I identify them?
Volatile organic compounds are poorly retained on reversed-phase HPLC columns and are often obscured by the solvent front. For this class of impurities, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the gold standard.[6][15] This technique is essential for complying with ICH Q3C guidelines for residual solvents.[16][17]
This method is designed to identify and quantify common solvents that may be present from the synthesis.
-
System Preparation:
-
System: A Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: A column suitable for volatile compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 45 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Seal the vial immediately with a PTFE/silicone septum and crimp cap.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra against a known library (e.g., NIST) and by analyzing a standard mixture of expected solvents.
-
| Solvent | Boiling Point (°C) | Common Mass Fragments (m/z) | ICH Class |
| Dichloromethane | 39.6 | 49, 84, 86 | 2 |
| Tetrahydrofuran (THF) | 66.0 | 42, 71, 72 | 2 |
| Acetonitrile | 81.6 | 40, 41 | 2 |
| Toluene | 110.6 | 91, 92 | 2 |
| N,N-Dimethylformamide (DMF) | 153.0 | 44, 73 | 2 |
Problem 3: My LC-MS analysis provided a mass for an unknown impurity, but I need its definitive structure. What is the next step?
While LC-MS is powerful for providing molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled technique for the unequivocal structural elucidation of unknown compounds.[7][18] It provides detailed information about the atomic framework of a molecule.[18]
This workflow outlines the path from obtaining a mass to confirming a chemical structure.
Caption: Workflow for structural elucidation of an unknown impurity.
Obtaining high-quality NMR data requires careful sample preparation. The goal is to isolate a sufficient quantity of the impurity with high purity.
-
Isolation:
-
Develop a preparative HPLC method scaled up from your analytical method to isolate the impurity of interest.
-
Collect the fraction(s) containing the impurity.
-
Evaporate the solvent under reduced pressure to obtain the isolated solid. Aim for at least 1-5 mg of the purified impurity.
-
-
Sample Preparation:
-
Dry the isolated impurity thoroughly under high vacuum to remove residual solvents.
-
Dissolve the entire sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent depends on the impurity's solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard suite of 1D and 2D NMR experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the molecular skeleton.
-
-
-
Structure Elucidation:
-
Use the combined data from all NMR experiments to piece together the molecular structure, confirming connectivity and assigning all proton and carbon signals. 2D NMR is a powerful tool that is labor and time-efficient for this purpose.[19]
-
Section 3: Summary of Potential Impurities
The following table summarizes likely impurities based on the known synthesis and degradation pathways of similar pyrimidine compounds.
| Potential Impurity | Likely Origin | Recommended Analytical Technique |
| 4-fluorobenzaldehyde | Starting Material / By-product | HPLC-UV, GC-MS |
| 2,4-dichloropyrimidine | Starting Material / By-product | HPLC-UV, GC-MS |
| 2-Hydroxy-4-(4-fluorobenzyl)pyrimidine | Degradation (Hydrolysis) | HPLC-UV, LC-MS |
| Isomeric By-products (e.g., 4-Chloro-2-(4-fluorobenzyl)pyrimidine) | By-product (Side reaction) | HPLC-UV, LC-MS, NMR |
| Dimeric species | By-product | LC-MS |
| Residual Solvents (e.g., Toluene, THF) | Process-Related | HS-GC-MS |
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. veeprho.com [veeprho.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. shimadzu.com [shimadzu.com]
- 16. agilent.com [agilent.com]
- 17. labsolution.pl [labsolution.pl]
- 18. veeprho.com [veeprho.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine and Other Pyrimidine Derivatives in Oncology Research
This guide provides an in-depth comparison of 2-Chloro-4-(4-fluorobenzyl)pyrimidine against other notable pyrimidine derivatives that have been investigated for their anticancer properties. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to dissect the structural rationale, compare known biological activities, and provide robust experimental frameworks for evaluation.
Introduction: The Pyrimidine Scaffold as a Cornerstone of Cancer Drug Discovery
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of nucleic acids and, consequently, a multitude of therapeutic agents.[1] Its structural versatility allows for substitutions that can modulate biological activity, making it a focal point in the development of novel anticancer drugs.[2][3] These derivatives exert their effects through diverse mechanisms, including the inhibition of critical cellular enzymes like protein kinases and interference with DNA synthesis.[2][4]
This guide focuses on a specific, promising derivative, this compound. We will analyze its structural components to hypothesize its potential efficacy and mechanism of action, compare it with other well-characterized pyrimidine derivatives, and provide detailed protocols for its empirical validation in cancer cell lines.
Section 1: Unpacking the Mechanisms of Pyrimidine Anticancer Agents
Pyrimidine derivatives are known to combat cancer through several strategic cellular interventions. Their ability to mimic endogenous molecules allows them to disrupt vital processes required for tumor growth and survival. The primary mechanisms include inhibition of protein kinases essential for cell signaling, acting as antimetabolites to halt DNA replication, and inducing programmed cell death (apoptosis).[2][5]
Caption: General mechanisms of action for pyrimidine-based anticancer agents.
Section 2: A Structural Analysis of this compound
To predict the biological activity of this compound, we must examine its constituent parts and the roles they are likely to play based on established structure-activity relationship (SAR) principles.
-
Pyrimidine Core : This nitrogen-containing heterocycle is the foundational pharmacophore, essential for interacting with biological targets.[1]
-
2-Chloro Group : The chlorine atom at the 2-position is an electron-withdrawing group that influences the electronic distribution of the pyrimidine ring. Critically, it serves as an excellent leaving group for nucleophilic aromatic substitution, making this position a key site for synthetic modification to generate diverse compound libraries.[6][7]
-
4-(4-fluorobenzyl) Group : This moiety is significant for several reasons:
-
N-benzylation : The addition of a benzyl group can increase the potency of pyrimidine derivatives.[8]
-
Fluorine Atom : The incorporation of fluorine is a common strategy in medicinal chemistry to enhance pharmacological properties. It can increase metabolic stability by strengthening the C-F bond against enzymatic degradation, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[9][10]
-
Based on this structure, this compound is hypothesized to function as a potential kinase inhibitor, where the fluorobenzyl group could occupy a hydrophobic pocket within the enzyme's active site.
Section 3: Comparative Landscape of Pyrimidine Derivatives
While direct, head-to-head experimental data for this compound is not yet widely published, we can compare its structural class to other well-studied pyrimidine derivatives to benchmark its potential.
| Derivative Class | Example Compound/Scaffold | Primary Mechanism of Action | Target Cancer Cell Lines | Reported IC50 / Activity | Reference |
| Pyrido[2,3-d]pyrimidine | Compound (11) | EGFR Kinase Inhibition | PC-3 (Prostate) | 0.099 µM (EGFRWT) | [11] |
| Pyrazolo[3,4-d]pyrimidine | Compound XIIc (4-Cl analog) | FLT3 Kinase Inhibition (predicted) | MALME-3M (Melanoma), ACHN (Renal), MOLT-4 (Leukemia) | High inhibition % (>90-150%) in NCI-60 screen | [12] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | Unknown; Cytotoxic/Cytostatic | C32 (Melanoma), A375 (Melanoma), MCF-7 (Breast) | IC50 = 24.4 µM (C32) | [13] |
| 2,4,5-Substituted Pyrimidine | Compound 7gc | Unknown; Antiproliferative | BEL-7402 (Hepatocellular Carcinoma) | IC50 = 0.024 µM | [14] |
| Quinazoline-Chalcone | Compound 14g | DNA Intercalation | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | GI50 = 0.622–1.81 μM | [7] |
This table illustrates the broad potency and diverse mechanisms within the pyrimidine family. Derivatives are often effective in the low micromolar to nanomolar range and can be tailored to target specific cancer types by modifying their substituents.
Section 4: A Validated Experimental Workflow for Comparative Efficacy Testing
Caption: A validated workflow for evaluating the anticancer properties of novel compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the color is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the existing medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Analysis: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A significant increase in the Annexin V+ populations indicates apoptosis induction.[11]
Section 5: Conclusion and Future Research Directions
The structural features of This compound , particularly the presence of a reactive chloro group and a fluorine-substituted benzyl moiety, position it as a promising candidate for anticancer drug development. Based on SAR analysis of related compounds, it is likely to exhibit cytotoxic effects against various cancer cell lines, potentially through the inhibition of protein kinases.
However, this hypothesis requires rigorous experimental validation. The protocols provided in this guide offer a clear path to:
-
Quantify its cytotoxic potency (IC50) across a panel of cancer cell lines.
-
Elucidate its primary mechanism of cell death (apoptosis vs. necrosis).
-
Determine its effect on cell cycle progression.
Future research should focus on identifying the specific molecular target(s) of the compound through techniques such as kinase profiling assays or proteomics. Positive in vitro results would then warrant progression to in vivo studies using animal models to assess efficacy, pharmacokinetics, and safety, paving the way for its potential clinical application.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03509F [pubs.rsc.org]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Efficacy of 2-Chloro-4-(4-fluorobenzyl)pyrimidine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Within this broad class, 2,4-disubstituted pyrimidines have emerged as a particularly fruitful area of investigation for the development of novel anticancer agents, notably as kinase inhibitors.[3] This guide provides a comparative analysis of the efficacy of analogs based on the 2-Chloro-4-(4-fluorobenzyl)pyrimidine scaffold, a promising starting point for the design of targeted cancer therapies. We will delve into the structure-activity relationships (SAR) of key analogs, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds.
The this compound Scaffold: A Privileged Structure
The this compound core possesses key structural features that make it an attractive scaffold for inhibitor design. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for nucleophilic substitution to introduce a variety of functional groups. This enables the exploration of diverse chemical space and the fine-tuning of biological activity. The 4-(4-fluorobenzyl) group at the 4-position often plays a crucial role in binding to the target protein, with the fluorobenzyl moiety potentially engaging in hydrophobic and halogen-bonding interactions within the active site.
Comparative Efficacy of 2-Substituted Analogs
The exploration of analogs with modifications at the 2-position of the 4-(4-fluorobenzyl)pyrimidine core has yielded compounds with varying degrees of anticancer activity. A key strategy involves replacing the chloro group with nitrogen-containing substituents, such as amino and hydrazinyl groups, to modulate the compound's electronic properties and hydrogen bonding potential.
2-Amino Analogs: A Case Study
A study by Nicolai et al. (2021) provides valuable insights into the efficacy of 2-amino substituted analogs.[1] They synthesized a series of N2-(4-fluorobenzyl)-substituted pyrimidine derivatives and evaluated their anti-proliferative activity against a panel of human cancer cell lines.
One of the notable compounds from this study is N4-(3-(diethylamino)propyl)-N2-(4-fluorobenzyl)-N2-(3-chlorophenyl)pyrimidine-2,4,6-triamine (a derivative of a 2-amino analog). The introduction of the 4-fluorobenzyl group at the N2-position was a key modification to explore its impact on biological activity.[1]
Table 1: Cytotoxic Activity of a 2-Amino Analog Derivative [1]
| Compound | Cancer Cell Line | EC50 (µM) at 48h |
| N4-(3-(diethylamino)propyl)-N2-(4-fluorobenzyl)-N2-(3-chlorophenyl)pyrimidine-2,4,6-triamine | CAL27 (Oral Squamous) | 5 |
| U87MG (Glioblastoma) | 8 | |
| MDA-MB-231 (Breast) | 7 | |
| HCT-116 (Colon) | 6 |
The data demonstrates that this 2-amino analog derivative exhibits potent cytotoxic effects against a range of cancer cell lines, with EC50 values in the low micromolar range.[1] This highlights the potential of substituting the 2-chloro position with an appropriately functionalized amino group to enhance anticancer efficacy.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-disubstituted pyrimidines is highly dependent on the nature of the substituents at both positions.[2][4] For the 4-(4-fluorobenzyl)pyrimidine scaffold, the following SAR principles can be inferred from broader studies on related pyrimidine series:
-
Substitution at the 2-position: The introduction of various amino and substituted amino groups can significantly influence potency. The hydrogen bonding capacity and steric bulk of the substituent are critical for interaction with the target protein.
-
The 4-(4-fluorobenzyl) Moiety: This group is often crucial for anchoring the molecule in the binding pocket of the target kinase. The fluorine atom can participate in favorable interactions, and the benzyl group can engage in hydrophobic interactions.
Experimental Protocols
To facilitate further research and comparative analysis, we provide a detailed protocol for a standard in vitro cytotoxicity assay.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The concentration range should be sufficient to determine a dose-response curve (e.g., 0.01 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 or EC50 value.
Visualizing the Synthetic Pathway
The synthesis of these analogs typically starts from a readily available pyrimidine precursor. The following diagram illustrates a general synthetic workflow for accessing 2-substituted-4-(4-fluorobenzyl)pyrimidine analogs.
Caption: General synthetic workflow for 2-substituted analogs.
Future Directions and Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The available data, particularly on 2-amino substituted analogs, demonstrates that modifications at the 2-position can lead to potent cytotoxic compounds.
Future research should focus on a systematic exploration of a wider range of substituents at the 2-position to build a more comprehensive structure-activity relationship profile. Investigating the specific kinase inhibitory profiles of these analogs will be crucial for understanding their mechanism of action and for guiding the design of more selective and potent inhibitors. The detailed experimental protocols provided in this guide should aid researchers in the consistent and comparative evaluation of new analogs within this promising chemical series.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of Novel Bioactive Compounds: A Comparative Guide Featuring 2-Chloro-4-(4-fluorobenzyl)pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the Unknown Target
In drug discovery, phenotypic screens often yield "hit" compounds with desirable biological effects, such as inhibiting cancer cell proliferation or reducing inflammation. However, the specific molecular target responsible for this effect is frequently unknown. 2-Chloro-4-(4-fluorobenzyl)pyrimidine is a representative example of such a molecule—a compound available in screening libraries but lacking a well-documented biological target in public literature.
This guide addresses the critical next step: how does one identify and validate the biological target of a novel bioactive compound? Rather than focusing on a known target, we will use this compound as a case study to navigate the experimental journey of target deconvolution. This process is fundamental to understanding a compound's mechanism of action, predicting potential off-target effects, and developing it into a viable therapeutic.
Here, we present a comparative analysis of modern experimental strategies for target identification and validation. We will dissect the underlying principles of each approach, provide actionable protocols, and offer a framework for integrating multiple lines of evidence to build a confident hypothesis.
Part 1: A Strategic Framework for Target Identification
The journey from a hit compound to a validated target requires a multi-pronged, logical approach. A robust strategy does not rely on a single experiment but rather on the convergence of evidence from orthogonal methods. The goal is to build a compelling case that the compound directly binds to a specific protein and that this binding event is responsible for the observed biological phenotype.
Below is a diagram illustrating a comprehensive workflow for target identification and validation, which will form the structure of this guide.
Caption: A strategic workflow for identifying and validating the unknown target of a bioactive compound.
Part 2: Comparative Analysis of Target Identification Methodologies
With our hit compound, this compound, we begin the search for its molecular target. Three primary classes of methodologies can be employed, each with distinct advantages and limitations.
2.1 Affinity-Based Proteomics: Fishing for the Target
This approach uses the compound itself as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.
Principle: The core idea is to immobilize the compound on a solid support (like beads) and incubate it with a protein mixture. Proteins that bind to the compound are retained, while others are washed away. The captured proteins are then identified using mass spectrometry.
Workflow Diagram:
Caption: Workflow for affinity-based chemical proteomics.
Experimental Protocol: Immobilization and Pulldown
-
Probe Synthesis: Synthesize an analog of this compound containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry) or a biotin tag. Causality: The linker is crucial to position the compound away from the solid support, minimizing steric hindrance for protein binding.
-
Immobilization: Covalently attach the probe to agarose or magnetic beads (e.g., NHS-activated Sepharose or Streptavidin beads if biotinylated).
-
Lysate Preparation: Prepare a native cell lysate from the cell line used in the original phenotypic screen.
-
Incubation: Incubate the bead-immobilized probe with the cell lysate. Include two critical controls:
-
Control 1 (Competition): A parallel incubation where a high concentration of the free, unmodified this compound is added. True binding partners will bind the free compound and will not be captured by the beads.
-
Control 2 (Negative): Beads that are derivatized only with the linker and tag, but not the compound, to identify non-specific bead-binding proteins.
-
-
Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound.
-
Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands (present in the main experiment but absent or reduced in the control lanes) by in-gel digestion followed by LC-MS/MS analysis.
2.2 Genetic Perturbation Screens: Finding What Matters
Genetic screens work in reverse. Instead of asking "What does my compound bind to?", they ask "Which gene, when perturbed, makes the cells resistant to my compound?". The protein encoded by such a gene is a strong candidate for the drug's target.
Principle: A library of cells is created where each cell has a single gene knocked out (CRISPR) or knocked down (shRNA). This population is then treated with this compound at a lethal or growth-inhibitory concentration. Cells that have lost the drug's target will no longer be affected by the compound and will survive and proliferate. High-throughput sequencing is then used to identify which gene perturbation is enriched in the surviving population.
Comparison of Methodologies
| Feature | Affinity-Based Proteomics | Genetic Screens (CRISPR/shRNA) | In Silico Prediction |
| Principle | Direct biochemical capture of binding partners. | Functional genetic interrogation of necessity. | Computational prediction based on structure/ligand similarity. |
| Primary Output | List of proteins that physically bind the compound. | List of genes that modulate cellular response to the compound. | Ranked list of potential targets based on predicted binding scores. |
| Key Advantage | Directly identifies physical binders. | Provides strong functional evidence of target relevance. | Extremely fast and low-cost for hypothesis generation. |
| Key Limitation | Can identify non-functional binders; prone to false positives from "sticky" proteins. | Will miss non-essential targets or targets in redundant pathways. | Purely predictive; requires rigorous experimental validation. |
| Experimental Cost | High (probe synthesis, mass spectrometry). | High (screen execution, high-throughput sequencing). | Low (requires computational resources). |
| Time to Result | Weeks to months. | Months. | Days. |
Part 3: Validating the Candidate Target
Once the identification phase yields a list of candidate proteins, the next crucial step is validation. This involves proving two things:
-
The compound directly binds to the candidate protein.
-
This binding event is responsible for the observed biological effect.
3.1 Direct Target Engagement: Is There a Direct Interaction?
These are biochemical and biophysical methods that measure the direct binding of this compound to a purified candidate protein.
-
Surface Plasmon Resonance (SPR): Immobilizes the purified protein on a sensor chip and flows the compound over it. Binding is detected in real-time, providing kinetics (on/off rates) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the compound and the protein in solution. It is the gold standard for measuring binding thermodynamics.
-
Thermal Shift Assay (TSA): Based on the principle that a protein's melting temperature (Tm) increases when a ligand is bound. It's a high-throughput method suitable for screening candidates.
3.2 Cellular Target Engagement: Does it Bind in a Live Cell?
Confirming that the compound engages its target in the complex environment of a living cell is a critical validation step.
-
Cellular Thermal Shift Assay (CETSA): This is an in-cell version of the TSA. Live cells are treated with the compound, then heated. The soluble fraction of the target protein is measured (e.g., by Western blot). If the compound binds, it will stabilize the protein, keeping more of it in the soluble fraction at higher temperatures compared to untreated cells.
Protocol: Basic CETSA
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Heating: Harvest the cells, resuspend them, and heat aliquots at a range of different temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other specific protein detection methods.
-
Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to higher temperatures in the drug-treated samples confirms target engagement.
3.3 Phenotypic Recapitulation: Does the Target Explain the Effect?
The final and most definitive step is to show that modulating the target protein directly, without the compound, reproduces the original phenotype.
-
siRNA/shRNA Knockdown or CRISPR/Cas9 Knockout: Use genetic tools to reduce or eliminate the expression of the candidate target protein. If treating these modified cells with this compound no longer produces the original effect (i.e., the cells become resistant), it provides powerful evidence that this protein is the true target. This is known as a phenocopy experiment.
Conclusion: Building a Self-Validating Case
Identifying the target of a novel compound like this compound is a puzzle that requires multiple pieces of evidence. A successful validation strategy integrates these diverse approaches into a cohesive and logical narrative. For instance, a candidate protein identified through an affinity pulldown becomes significantly more compelling if:
-
Its knockdown by CRISPR confers resistance to the compound.
-
The compound is shown to directly bind the purified protein in SPR assays.
-
The compound stabilizes the protein against thermal denaturation in live cells via CETSA.
By systematically applying and cross-validating with these orthogonal methods, researchers can move from a phenotypic hit to a mechanistically understood lead molecule with a validated biological target, paving the way for rational drug development.
A Researcher's Guide to Characterizing the Selectivity of 2-Chloro-4-(4-fluorobenzyl)pyrimidine: A Comparative Cross-Reactivity Study
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of the novel pyrimidine-based compound, 2-Chloro-4-(4-fluorobenzyl)pyrimidine. The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its role in the development of potent protein kinase inhibitors.[1][2][3] However, the high degree of conservation within the ATP-binding pocket of the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] Unintended off-target interactions can lead to misleading experimental results or unforeseen toxicity.[6][7]
Therefore, a systematic, multi-tiered approach is essential to build a comprehensive selectivity profile. This guide outlines a robust workflow, comparing our lead compound, This compound (designated "C2FP") , with two representative pyrimidine-based inhibitors to provide context:
-
Compound A (Pyrim-AKi): A hypothetical inhibitor designed against Aurora Kinase A, a key mitotic regulator.
-
Compound B (Pyrim-EGFRI): A hypothetical inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a well-known oncogenic driver.
Our analysis will progress through three tiers: broad in vitro kinome profiling, confirmation of intracellular target engagement, and assessment of functional cellular outcomes. This structured approach ensures that each experimental step logically informs the next, building a self-validating dataset that moves from broad screening to specific, physiologically relevant confirmation.
Tier 1: Global Selectivity Profiling via In Vitro Kinome Scan
Expertise & Experience: The Rationale
The first step in any selectivity assessment is to cast a wide net. We need to understand the global interaction landscape of C2FP across the human kinome. An in vitro competition binding assay is the most efficient method for this, as it measures direct physical interaction between the compound and a large, purified panel of kinases, independent of cellular complexity.[8] This approach provides a true measure of thermodynamic interaction affinity, rather than IC50 values which can be influenced by ATP concentration.[9] We will utilize a service analogous to the industry-standard KINOMEscan® platform.[10][11]
Experimental Protocol: Competition Binding Assay (KINOMEscan® Model)
-
Assay Principle: The kinase of interest is fused to a DNA tag and immobilized on a solid support. The test compound (C2FP, Pyrim-AKi, or Pyrim-EGFRI) is added in solution along with a known, tagged ligand that binds to the active site of the kinase. The amount of kinase-bound tagged ligand is quantified after an equilibration period. A potent compound will displace the tagged ligand, resulting in a lower signal.
-
Screening Concentration: A single high concentration (e.g., 1 µM) is used for the initial broad screen across a panel of over 450 kinases to identify all potential interactions.
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value of <35 or <10.
-
Selectivity Score (S-Score): To quantify selectivity, an S-Score can be calculated. A common method is S(10) = (Number of kinases with %Ctrl < 10) / (Total number of kinases tested). A lower S-Score indicates higher selectivity.
Data Presentation: Tier 1 Comparative Kinome Selectivity
| Compound | Assumed Primary Target | S-Score (10) | Primary Target Hit (%Ctrl @ 1µM) | Significant Off-Targets (%Ctrl < 10) |
| C2FP | Unknown | 0.015 (7/468) | CDK9 (2.5) | AURKA, GSK3B, DYRK1A, CLK1, FLT3, STK10 |
| Pyrim-AKi | Aurora Kinase A (AURKA) | 0.006 (3/468) | AURKA (1.8) | AURKB, PLK1 |
| Pyrim-EGFRI | EGFR | 0.021 (10/468) | EGFR (0.9) | ERBB2, ERBB4, BLK, FGR, LCK, SRC, YES, RIPK2, DDR1 |
This table contains hypothetical data for illustrative purposes.
Authoritative Grounding & Interpretation
The initial screen suggests that C2FP's primary target may be Cyclin-Dependent Kinase 9 (CDK9), but it exhibits notable off-target activity against Aurora Kinase A (AURKA) and several other kinases. In contrast, Pyrim-AKi is highly selective for its target family, while Pyrim-EGFRI shows a typical profile for a tyrosine kinase inhibitor, hitting other members of the SRC and ERBB families. This initial dataset is crucial for guiding the next phase of our investigation. We must now validate these interactions within a live-cell context.
Visualization: Tier 1 Decision Workflow
Caption: Decision-making flowchart based on initial kinome screening results.
Tier 2: Intracellular Target Engagement and Potency
Expertise & Experience: The Rationale
An in vitro hit does not guarantee a compound can enter a cell, engage its target in a complex proteome, and exert an effect at a reasonable concentration. Therefore, we must use assays that measure direct target binding inside living cells.[12] We will employ two orthogonal methods for robust validation:
-
NanoBRET™ Target Engagement Assay: This technology measures compound affinity by monitoring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein, providing a quantitative measure of intracellular potency.[13][14][15]
-
Cellular Thermal Shift Assay (CETSA®): This biophysical method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][17] A significant shift in the protein's melting temperature upon compound treatment provides strong evidence of target engagement.[18]
Experimental Protocol 1: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the target kinase (e.g., CDK9 or AURKA) fused to NanoLuc® luciferase.[19]
-
Assay Setup: Transfected cells are plated in a white, opaque 96-well plate. Cells are then treated with a dilution series of the test compound. A cell-permeable fluorescent tracer specific for the target kinase is added at a fixed concentration.[15]
-
Signal Detection: After a 2-hour equilibration, a substrate for NanoLuc® is added. The plate is read on a luminometer capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) wavelengths.[15][19]
-
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. As the test compound displaces the tracer, the BRET ratio decreases. The data are plotted against compound concentration to determine the intracellular IC50.[20]
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Compound Treatment: Intact cells expressing the endogenous target kinase are treated with the test compound or a vehicle control for 1-2 hours.
-
Thermal Challenge: The cell suspensions are aliquoted and heated to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.[17]
-
Cell Lysis & Separation: Cells are lysed (e.g., via freeze-thaw cycles). The insoluble, aggregated proteins are separated from the soluble fraction by high-speed centrifugation.[21]
-
Detection & Analysis: The amount of soluble target protein remaining in the supernatant at each temperature is quantified by Western Blot or another specific protein detection method. The temperature at which 50% of the protein has aggregated (Tagg) is determined. A ligand-induced shift (ΔTagg) indicates target stabilization.[18]
Data Presentation: Tier 2 Comparative Cellular Target Engagement
| Compound | Target Kinase | NanoBRET™ IC50 (nM) | CETSA® ΔTagg (°C @ 10µM) | Interpretation |
| C2FP | CDK9 | 85 | +8.5 | Potent and direct engagement of primary target. |
| C2FP | AURKA | 450 | +4.2 | Confirmed off-target engagement in cells. |
| Pyrim-AKi | AURKA | 45 | +10.2 | Potent and direct engagement of primary target. |
| Pyrim-AKi | CDK9 | >10,000 | +0.3 | No significant off-target engagement. |
| Pyrim-EGFRI | EGFR | 25 | +11.5 | Potent and direct engagement of primary target. |
| Pyrim-EGFRI | SRC | 310 | +5.1 | Confirmed off-target engagement in cells. |
This table contains hypothetical data for illustrative purposes.
Tier 3: Quantifying Functional Cellular Outcomes
Expertise & Experience: The Rationale
Having confirmed that our compounds engage their intended (and unintended) targets in cells, we must now connect this molecular event to a functional cellular response. We will assess three key phenotypic endpoints: overall cell viability (a measure of cytotoxicity), specific inhibition of cell proliferation, and induction of apoptosis (programmed cell death), a common mechanism for anticancer agents.[22]
Experimental Protocol 1: Cell Viability (CellTiter-Glo®)
-
Assay Principle: This assay quantifies ATP, an indicator of metabolically active, viable cells.[23][24]
-
Procedure: Cells are plated in 96-well plates and treated with a dilution series of the test compound for 48-72 hours. A single reagent is added which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[25][26]
-
Analysis: The luminescent signal is read on a plate reader. Data are normalized to vehicle-treated controls to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Protocol 2: Cell Proliferation (BrdU Incorporation)
-
Assay Principle: This assay measures DNA synthesis. Bromodeoxyuridine (BrdU), a thymidine analog, is incorporated into the DNA of proliferating cells and detected with a specific antibody.[27]
-
Procedure: Cells are treated with test compounds for 24-48 hours. BrdU labeling solution is added for the final 2-4 hours of incubation.[28][29] Cells are then fixed, the DNA is denatured, and an anti-BrdU antibody conjugated to horseradish peroxidase (HRP) is added. A colorimetric substrate is used for detection.[30]
-
Analysis: Absorbance is read on a spectrophotometer to determine the IC50 for proliferation inhibition.
Experimental Protocol 3: Apoptosis Induction (Caspase-Glo® 3/7)
-
Assay Principle: This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[31]
-
Procedure: Cells are treated with test compounds for 18-24 hours. A single reagent is added containing a proluminescent caspase-3/7 substrate (containing the DEVD sequence).[32] Caspase cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal.[33]
-
Analysis: Luminescence is measured to determine the EC50 for caspase activation.
Data Presentation: Tier 3 Comparative Functional Cellular Activity
| Compound | Cell Line | Cell Viability GI50 (nM) (CellTiter-Glo®) | Proliferation IC50 (nM) (BrdU) | Apoptosis EC50 (nM) (Caspase-Glo® 3/7) |
| C2FP | MOLM-13 (CDK9-dependent) | 150 | 165 | 250 |
| C2FP | HeLa (AURKA-sensitive) | 850 | 910 | 1100 |
| Pyrim-AKi | HeLa (AURKA-sensitive) | 95 | 105 | 180 |
| Pyrim-AKi | MOLM-13 (CDK9-dependent) | >10,000 | >10,000 | >10,000 |
| Pyrim-EGFRI | NCI-H1975 (EGFR-mutant) | 60 | 75 | 110 |
This table contains hypothetical data for illustrative purposes. Cell lines are chosen based on known dependencies on the target kinases.
Visualization: Comprehensive Experimental Workflow
Caption: A multi-tiered workflow for comprehensive inhibitor selectivity profiling.
Synthesis and Conclusion
This comparative guide demonstrates a rigorous, logically structured approach to defining the cross-reactivity profile of this compound (C2FP).
-
C2FP Profile: Our analysis reveals C2FP is a potent cellular inhibitor of CDK9. However, the cross-reactivity study was critical in identifying and confirming a significant off-target interaction with AURKA at concentrations approximately 5-fold higher than its primary target IC50. This is reflected in its weaker functional activity in an AURKA-sensitive cell line compared to a CDK9-dependent line. This dual activity could be beneficial or detrimental depending on the therapeutic context and must be considered in future development.
-
Comparative Context: The highly selective profile of Pyrim-AKi serves as a benchmark for a targeted inhibitor, showing potent on-target activity with minimal off-target engagement. Conversely, Pyrim-EGFRI exemplifies a compound with a family-specific selectivity profile, which is common and can sometimes contribute to efficacy through polypharmacology.
By systematically progressing from broad in vitro screening to direct cellular engagement and finally to functional outcomes, we build a high-confidence, self-validating dataset. This tiered methodology not only identifies the primary target but also quantifies the extent and cellular relevance of off-target activities, providing the critical insights necessary for informed decision-making in drug discovery and basic research.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. ambitbio.com [ambitbio.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. eubopen.org [eubopen.org]
- 20. benchchem.com [benchchem.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. assaygenie.com [assaygenie.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 32. promega.com [promega.com]
- 33. moleculardevices.com [moleculardevices.com]
Comparative Analysis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine Derivatives: A Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 2-Chloro-4-(4-fluorobenzyl)pyrimidine derivatives. While direct, comprehensive studies on this exact scaffold are nascent, this guide will synthesize data from closely related 2,4-disubstituted pyrimidine analogs to provide a robust comparative framework for researchers, scientists, and drug development professionals. By examining the impact of structural modifications on biological outcomes, primarily as anticancer agents targeting protein kinases, we aim to illuminate a rational path for future analogue design and optimization.
The 2,4-Disubstituted Pyrimidine Core: A Foundation for Kinase Inhibition
The 2,4-disubstituted pyrimidine framework is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2] The pyrimidine core acts as a bioisostere of the adenine base in ATP, enabling it to anchor within the kinase hinge region through hydrogen bonding interactions.[5] The substituents at the C2 and C4 positions then explore different pockets of the active site, determining the compound's potency and selectivity.
The general structure under consideration is built upon a 2-chloropyrimidine. The chlorine atom at the C2 position serves as a crucial synthetic handle, allowing for nucleophilic substitution to introduce a variety of functional groups. The C4 position is functionalized with a 4-fluorobenzyl group, a moiety frequently observed in potent kinase inhibitors. The fluorine atom can enhance binding affinity through hydrogen bonding or other electrostatic interactions and often improves metabolic stability and pharmacokinetic properties.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is highly sensitive to the nature of the substituents at both the C2 and C4 positions. The following analysis is a composite derived from studies on analogous 2,4-disubstituted pyrimidine series.
Modifications at the C2 Position
The C2 position is a key vector for modulating potency and selectivity. The reactive 2-chloro group is typically displaced by amines, anilines, or other nucleophiles to generate diverse libraries for screening.
-
Introduction of Amines and Anilines: Replacing the C2-chloro group with various substituted anilines or aliphatic amines is a common strategy. The nature of the substituent on the aniline ring dramatically influences activity. For instance, in related series of 2,4-dianilinopyrimidines, the introduction of groups capable of forming additional hydrogen bonds or hydrophobic interactions can significantly boost potency against kinases like Epidermal Growth Factor Receptor (EGFR).[4][7]
-
Impact of Heterocycles: Incorporating heterocyclic moieties such as piperazine or morpholine can improve physicochemical properties, including aqueous solubility, which is a critical factor for drug development.[3]
Modifications at the C4 Position: The Role of the Benzyl Group
The C4-(4-fluorobenzyl) group is critical for anchoring the molecule within the active site. While our core topic specifies this group, it is instructive to compare it with other C4 substituents from related series.
-
Benzyl vs. Phenylamino Groups: Many potent kinase inhibitors feature a phenylamino linkage at C4. The benzyl group, as in our topic, provides more conformational flexibility, which can be advantageous for accessing specific binding pockets. Studies on related thiazolo[4,5-d]pyrimidines have shown that a 7-[(4-fluorobenzyl)amino)] moiety confers significant anticancer activity against a full panel of 60 human cancer cell lines.[6]
-
Substitution on the Benzyl Ring: The 4-fluoro substitution is a key feature. In general, halogen substitutions on phenyl rings of kinase inhibitors are known to modulate activity. For example, electron-withdrawing groups can influence the electronics of the entire molecule and engage in specific interactions within the kinase active site.[8]
Below is a logical flow diagram illustrating the general design and modification strategy for these pyrimidine derivatives.
Caption: General workflow for the synthesis and SAR evaluation of 2,4-disubstituted pyrimidine derivatives.
Comparative Performance and Experimental Data
To illustrate the SAR principles, the following table summarizes experimental data from analogous 2,4-disubstituted pyrimidine series investigated as anticancer agents. The data highlights how modifications at the C2 and C4 positions impact their antiproliferative activity, typically measured as IC₅₀ (the concentration required to inhibit 50% of cell growth) or EC₅₀ (the half-maximal effective concentration).
| Compound Series | Core Structure | Key Substituents | Biological Target(s) | Activity (IC₅₀/EC₅₀) | Cell Line(s) | Reference |
| A | 2-Amino-4-chloro-pyrimidine | C4: Bromophenyl piperazine | Anticancer | 89.24 µM | HCT116 (Colon) | [9] |
| B | 2,4,5-Trisubstituted pyrimidine | C2: Aniline, C4: Indole | Tubulin Polymerization | 16-62 nM | Multiple | [10] |
| C | 4-Anilino-pyridopyrimidine | C4: 3-Bromophenylamino | EGFR Kinase | 0.5-10 nM (enzymatic) | A431 (Epidermoid) | [3] |
| D | 2,4,6-Trisubstituted pyrido[3,4-d]pyrimidine | C2, C4, C6 varied | EGFR Kinase (mutant) | 1.1-34 nM (enzymatic) | H1975, A549 (Lung) | [7] |
| E | 7-chloro-thiazolo[4,5-d]pyrimidine | C7: (4-fluorobenzyl)amino | Anticancer | Growth % -82.97 | UO-31 (Renal) | [6] |
This table is a comparative summary from different studies on related pyrimidine scaffolds and is intended to illustrate general SAR trends.
The data clearly indicates that potent, often nanomolar, activity can be achieved. For instance, the indole-pyrimidine derivative in Series B shows remarkable antiproliferative effects by targeting tubulin polymerization.[10] Series C and D demonstrate that direct targeting of kinases like EGFR can yield highly potent inhibitors.[3][7] Notably, Series E, which contains the most direct analogue to our topic—a (4-fluorobenzyl)amino group—exhibits potent cytotoxic effects against renal cancer cells, underscoring the potential of this specific moiety.[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are critical. Below are representative, step-by-step protocols for key experiments.
General Synthetic Protocol for C2-Substitution
This protocol describes the typical nucleophilic aromatic substitution reaction used to diversify the C2 position, starting from the 2-chloro-4-(4-fluorobenzylamino)pyrimidine intermediate.
Workflow: Synthesis of C2-Amino Derivatives
Caption: Standard workflow for the synthesis of C2-amino pyrimidine derivatives via microwave-assisted heating.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀/EC₅₀ value using non-linear regression analysis.[9]
Conclusion and Future Directions
The structure-activity relationships of 2,4-disubstituted pyrimidines reveal a highly tunable scaffold for developing potent anticancer agents, particularly kinase inhibitors. Based on comparative analysis of analogous compounds, the this compound core represents a promising starting point for inhibitor design.
Key Insights for Optimization:
-
The C2 position is the primary site for diversification to enhance potency and modulate selectivity. Exploration with a wide range of substituted anilines and heterocycles is warranted.
-
The C4-(4-fluorobenzyl) group is a strong contributor to activity, as evidenced by highly potent analogues.[6] Maintaining this group while exploring modifications at C2 is a rational strategy.
-
The primary mechanism of action for many related compounds is kinase inhibition . Future work should involve screening new derivatives against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR-2, CDKs) to identify specific targets.
This guide provides a foundational understanding based on robust, publicly available data from closely related chemical series. It serves as a blueprint for researchers to rationally design and evaluate novel this compound derivatives, accelerating the journey from chemical scaffold to potential therapeutic candidate.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Novel Pyrimidine-Based EGFR Inhibitors
A Hypothetical Evaluation of 2-Chloro-4-(4-fluorobenzyl)pyrimidine Against Established EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer Xenograft Models
Introduction
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone in the regulation of cell proliferation, survival, and differentiation.[1] Its aberrant activation, often through mutation or overexpression, is a well-documented driver in the pathogenesis of several malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[2][3] This has made EGFR a critical target for therapeutic intervention. The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that competitively block the ATP-binding site of the EGFR kinase domain has revolutionized the treatment landscape for patients with specific EGFR mutations.[4][5][6]
Pyrimidine and its derivatives are a foundational scaffold in medicinal chemistry, recognized for their ability to inhibit a wide array of enzymes, including protein kinases.[2][7] Several highly successful EGFR inhibitors, such as Gefitinib and Erlotinib, are built upon related quinazoline scaffolds, demonstrating the potential of this chemical class.[2][5]
This guide introduces a hypothetical pyrimidine-based compound, This compound , as a novel investigational EGFR inhibitor. Due to the absence of specific published in vivo data for this compound, this document serves as a comparative framework. We will objectively evaluate its potential in vivo efficacy by benchmarking it against the well-established, clinically approved EGFR inhibitors, Gefitinib and Erlotinib . The performance of these known inhibitors in validated preclinical xenograft models will provide the context for assessing our compound of interest.
The core of this guide is a detailed, self-validating protocol for an in vivo xenograft study, designed to provide researchers with a robust methodology for evaluating novel EGFR inhibitors. By explaining the causality behind experimental choices, we aim to provide a scientifically rigorous and practical resource for professionals in oncology and drug development.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib and Erlotinib are selective inhibitors of the EGFR tyrosine kinase.[6] They function by competitively binding to the ATP-binding site within the intracellular domain of the receptor.[4][8] This action prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1][9][10] The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their survival.[4][8] Our investigational compound, this compound, is hypothesized to operate through a similar mechanism of competitive ATP inhibition at the EGFR kinase domain.
Diagram: EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling and the inhibitory action of TKIs.
Comparative In Vivo Efficacy Data
The following table summarizes representative in vivo efficacy data for Gefitinib and Erlotinib in NSCLC xenograft models. For the purpose of this guide, we will present a hypothetical target efficacy for our investigational compound, this compound, which would be considered a successful outcome in a similar preclinical study.
| Compound | Xenograft Model (Cell Line) | Host Strain | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Gefitinib | A549 (NSCLC, EGFR wild-type) | Nude Mice | 50 mg/kg, p.o., daily | ~70-90% | [11] |
| Gefitinib | H3255-Luciferase (NSCLC, EGFR mutant) | Nude Mice | 200 mg/kg, p.o., weekly | > Daily Treatment | [12][13] |
| Erlotinib | A549 (NSCLC, EGFR wild-type) | Athymic Nude Mice | 100 mg/kg, p.o., daily | 93% | [14] |
| Erlotinib | H460a (NSCLC, EGFR wild-type) | Athymic Nude Mice | 100 mg/kg, p.o., daily | 71% | [14] |
| This compound | A549 (NSCLC, EGFR wild-type) | Athymic Nude Mice | 50 mg/kg, p.o., daily | >80% (Hypothetical Target) | N/A |
TGI (%) is typically calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%. p.o. = per os (by mouth/oral gavage)
Experimental Protocol: In Vivo Efficacy Assessment in an NSCLC Xenograft Model
This protocol provides a detailed, self-validating methodology for assessing the anti-tumor efficacy of a test compound in a subcutaneous NSCLC xenograft model.
Diagram: Xenograft Study Workflow
Caption: Standard workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology
1. Materials and Reagents
-
Cell Line: A549 human non-small cell lung cancer cell line (ATCC).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Culture Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Implantation Reagents: Phosphate-Buffered Saline (PBS, sterile), Trypsin-EDTA, Matrigel® Basement Membrane Matrix.
-
Test Compounds:
-
Vehicle Control (e.g., 1% Tween-80 in sterile water).
-
This compound (Test Article).
-
Gefitinib or Erlotinib (Positive Control).
-
-
Equipment: Laminar flow hood, CO2 incubator, centrifuges, hemocytometer, calipers, oral gavage needles, surgical tools.
2. Cell Culture and Preparation
-
Rationale: Ensuring a healthy, log-phase growing cell population is critical for consistent tumor take-rates and growth kinetics.
-
Protocol:
-
Culture A549 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach ~80% confluency, aspirate the medium.
-
Wash cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 10 mL of complete growth medium.
-
Transfer the cell suspension to a 50 mL conical tube and centrifuge at 1,200 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS.
-
Perform a cell count using a hemocytometer and trypan blue exclusion to ensure >95% viability.
-
Centrifuge again and resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[8] Keep on ice to prevent Matrigel® polymerization.
-
3. Tumor Implantation and Monitoring
-
Rationale: Subcutaneous implantation in the flank is a standard, minimally invasive method that allows for easy and reproducible tumor measurement. Matrigel® provides an extracellular matrix that supports initial tumor cell survival and growth.
-
Protocol:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the right flank of each mouse with 70% ethanol.
-
Gently mix the cell suspension and draw 100 µL (containing 5 x 10^6 cells) into a 1 mL syringe with a 27-gauge needle.
-
Subcutaneously inject the 100 µL cell suspension into the prepared flank.[4]
-
Monitor the mice for tumor appearance. Once tumors are palpable, begin measuring tumor volume with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[4]
-
4. Randomization and Treatment
-
Rationale: Randomizing animals when tumors reach a predetermined size ensures that treatment and control groups start with a similar average tumor burden, which is crucial for a valid comparison of efficacy.
-
Protocol:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[12]
-
Record the initial body weight and tumor volume for each mouse on Day 0 of treatment.
-
Prepare fresh dosing solutions of the vehicle, positive control (e.g., Gefitinib 50 mg/kg), and test article (e.g., this compound at a target dose of 50 mg/kg) daily.
-
Administer the assigned treatment to each mouse via oral gavage once daily for the duration of the study (typically 21-28 days).[11]
-
5. Efficacy and Toxicity Monitoring
-
Rationale: Continuous monitoring of tumor volume and animal well-being is essential to determine treatment efficacy and identify any potential toxicity. Body weight is a key indicator of general health.
-
Protocol:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, or signs of distress).
-
The study endpoint is reached either at the end of the planned treatment period (e.g., Day 21) or when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or if an animal shows signs of excessive toxicity (e.g., >20% body weight loss).
-
6. Endpoint Analysis
-
Rationale: At the end of the study, collecting and analyzing the tumors provides the final data on efficacy and allows for further pharmacodynamic or histological analysis.
-
Protocol:
-
At the study endpoint, record the final tumor volume and body weight.
-
Euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and record their final weight.
-
Process tumor tissue as required for further analysis:
-
Fix a portion in 10% neutral buffered formalin for histopathology (e.g., H&E, IHC for Ki67 or p-EGFR).
-
Flash-freeze a portion in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for target engagement).[4]
-
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group and perform statistical analysis to determine significance.
-
Conclusion
This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel pyrimidine-based EGFR inhibitors. By leveraging the extensive data available for established drugs like Gefitinib and Erlotinib, and by employing a rigorous, self-validating experimental protocol, researchers can generate reliable and comparable efficacy data. The hypothetical target for this compound is benchmarked against the proven performance of these known inhibitors in NSCLC xenograft models. This structured approach, grounded in established scientific methodology, is essential for advancing promising new chemical entities from the laboratory toward clinical development, with the ultimate goal of improving therapeutic outcomes for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. benchchem.com [benchchem.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. xenograft.org [xenograft.org]
- 6. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early Assessment of Tumor Response to Gefitinib Treatment by Noninvasive Optical Imaging of Tumor Vascular Endothelial Growth Factor Expression in Animal Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Guide to the Reproducible Synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of key chemical intermediates is the bedrock of successful research. This guide provides an in-depth analysis of the synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a valuable building block in medicinal chemistry. We will explore a robust, reproducible synthetic protocol, delve into the critical parameters influencing its success, and objectively compare it with alternative scaffolds used in the development of targeted therapies.
Introduction: The Critical Role of Pyrimidines in Drug Discovery
The pyrimidine nucleus is a ubiquitous scaffold in a vast array of biologically active molecules, including numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure for targeting a variety of biological macromolecules. Specifically, 2,4-disubstituted pyrimidines are crucial precursors in the synthesis of a multitude of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2]
This compound, with its reactive chloro group and the 4-fluorobenzyl moiety, offers a versatile platform for the synthesis of diverse compound libraries. The chlorine at the 2-position is amenable to nucleophilic substitution, allowing for the introduction of various pharmacophoric groups, while the benzyl group can be tailored to optimize interactions with the target protein.
The Synthetic Challenge: Achieving Reproducibility in Pyrimidine Chemistry
The synthesis of substituted pyrimidines, while conceptually straightforward, can be fraught with challenges related to regioselectivity, yield, and purity. The nucleophilic aromatic substitution (SNAr) on dichloropyrimidines, a common synthetic route, is highly sensitive to the electronic nature of the substituents on the pyrimidine ring and the incoming nucleophile.[3][4] This can lead to mixtures of isomers and byproducts, complicating purification and compromising the reproducibility of the experiment.[5]
This guide aims to provide a detailed, self-validating protocol for the synthesis of this compound, focusing on the key parameters that ensure a consistent and high-purity outcome.
Experimental Protocol: A Reproducible Synthesis of this compound
The following protocol is a robust method for the synthesis of the title compound, based on the well-established reactivity of 2,4-dichloropyrimidine.
Reaction Scheme:
A representative synthetic pathway for this compound.
Materials and Reagents:
-
2,4-Dichloropyrimidine
-
4-Fluorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluorobenzyl alcohol (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This forms the sodium 4-fluorobenzyl alkoxide.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
In a separate flame-dried flask, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the alkoxide (from step 1) back to 0 °C.
-
Slowly add the solution of 2,4-dichloropyrimidine to the stirred alkoxide solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
-
Self-Validating System:
-
TLC Monitoring: Regular monitoring of the reaction by TLC is crucial. The disappearance of the starting materials (2,4-dichloropyrimidine and 4-fluorobenzyl alcohol) and the appearance of a new, single major spot corresponding to the product indicates a successful reaction.
-
Spectroscopic Analysis: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The expected spectral data should be compared with known values or predicted spectra.
-
Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of >95% is generally considered acceptable for subsequent applications.[6]
Comparison with Alternative Building Blocks
The choice of a pyrimidine building block is dictated by the specific synthetic strategy and the desired final molecule. Here, we compare this compound with two common alternatives.
| Feature | This compound | 2,4-Dichloropyrimidine | 2-Amino-4-chloropyrimidine Derivatives |
| Reactivity | The 2-chloro position is activated for SNAr. The benzyl group is generally stable under these conditions. | Both chloro groups are reactive, with the C4 position being generally more susceptible to nucleophilic attack. This can lead to regioselectivity issues.[3][7] | The amino group can direct the regioselectivity of further substitutions and can be a site for further functionalization. |
| Synthetic Steps | Requires a two-step, one-pot synthesis from commercially available starting materials. | Commercially available, but subsequent functionalization at both positions requires careful control of reaction conditions to achieve selectivity. | Often require multi-step synthesis to introduce the desired amino substituent. |
| Versatility | The 2-chloro group allows for the introduction of a wide range of nucleophiles. The fluorobenzyl moiety can be important for target engagement. | Highly versatile for creating diverse libraries by sequential or simultaneous substitution at the 2 and 4 positions. | The amino group can be a handle for further modifications, but may require protection/deprotection steps. |
| Reproducibility | The described protocol, with careful control of conditions, offers good reproducibility. | Can be challenging to achieve high regioselectivity reproducibly, especially on a large scale. | Reproducibility depends on the specific nature of the amino substituent and the subsequent reaction steps. |
Workflow Comparison:
Comparison of synthetic workflows for pyrimidine-based intermediates.
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the benzyl alcohol to form the alkoxide nucleophile. Weaker bases may result in incomplete reaction or slower reaction rates.
-
Choice of Solvent: Anhydrous THF is an excellent solvent for this reaction as it is inert to the strong base and effectively solvates the reactants. The use of aprotic, anhydrous conditions is critical to prevent quenching of the sodium hydride.
-
Temperature Control: The initial deprotonation and the subsequent SNAr reaction are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions. Allowing the reaction to proceed to room temperature overnight ensures completion.
-
Work-up Procedure: Quenching with a mild acid like ammonium chloride neutralizes any remaining base. The aqueous work-up removes inorganic salts, and the final purification by column chromatography ensures the isolation of a high-purity product.
Conclusion: A Reliable Path to a Key Intermediate
The reproducible synthesis of this compound is readily achievable through a well-controlled nucleophilic aromatic substitution reaction. By carefully managing the reaction parameters, particularly the choice of base, solvent, and temperature, researchers can consistently obtain this valuable intermediate in high purity. While alternative building blocks like 2,4-dichloropyrimidine offer broader initial versatility, the direct synthesis of this compound provides a more streamlined and often more reproducible route to specifically desired scaffolds. The insights and detailed protocol provided in this guide are intended to empower researchers to confidently and efficiently incorporate this important building block into their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
Orthogonal Validation of 2-Chloro-4-(4-fluorobenzyl)pyrimidine as a Putative EGFR Inhibitor: A Comparative Guide
In the landscape of modern drug discovery, the identification of bioactive small molecules is merely the first step. Rigorous and multi-faceted validation of a compound's activity is paramount to ensure that its observed biological effects are genuinely due to its interaction with the intended target. This guide provides an in-depth technical comparison of orthogonal methods for validating the bioactivity of 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a novel pyrimidine derivative. While pyrimidine scaffolds are common in kinase inhibitors, for the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target in oncology.[1][2]
Biochemical Validation: Direct Measurement of Kinase Inhibition
The most direct method to ascertain if a compound inhibits a kinase is to measure its effect on the enzyme's activity in a purified system.[1][2][4] This biochemical approach isolates the target protein from the complexities of a cellular environment, providing a clear readout of direct inhibition. We will describe a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[4]
Experimental Rationale
The choice of a luminescence-based ADP detection assay offers several advantages, including high sensitivity, a large dynamic range, and broad applicability to virtually any kinase that utilizes ATP as a phosphate donor.[1][4] This method is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays. By measuring the reduction in ADP production in the presence of our test compound, we can directly quantify its inhibitory potency.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro biochemical kinase assay.
Step-by-Step Protocol: In Vitro EGFR Kinase Assay
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
Dilute recombinant human EGFR kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a solution of a suitable peptide substrate for EGFR (e.g., a poly(Glu, Tyr) 4:1 random copolymer) in kinase buffer.
-
Prepare a stock solution of ATP in water and dilute to the desired final concentration (often equal to the Km for the kinase) in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of the diluted EGFR enzyme.
-
Add 2.5 µL of the serially diluted compound or vehicle control (DMSO in kinase buffer).
-
Add 2.5 µL of the peptide substrate.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Luminescence Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Interpretation
The raw luminescence data is converted to percent inhibition relative to the vehicle control. This data is then plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0 |
| 0.01 | 1,450,000 | 3.3 |
| 0.1 | 1,200,000 | 20.0 |
| 1 | 780,000 | 48.0 |
| 10 | 150,000 | 90.0 |
| 100 | 50,000 | 96.7 |
Hypothetical IC50: Based on this data, the calculated IC50 value would be approximately 1 µM.
Cellular Validation: Target Engagement in a Physiological Context
While a biochemical assay confirms direct inhibition, it does not guarantee that the compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in intact cells or cell lysates.[5][6][7] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[5][8][9]
Experimental Rationale
By measuring the amount of soluble target protein remaining after heat treatment at various temperatures, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides strong evidence of target engagement in a cellular context.[8][9] This method is invaluable as it does not require any modification of the compound or the target protein and can be performed in physiologically relevant settings.[6]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: CETSA for EGFR Target Engagement
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express EGFR (e.g., A431) to approximately 80-90% confluency.
-
Treat the cells with either this compound at a fixed concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins and determine the total protein concentration.
-
Normalize the protein concentrations of all samples.
-
Analyze the levels of soluble EGFR in each sample by Western blotting using a specific anti-EGFR antibody.
-
Quantify the band intensities using densitometry software.
-
Data Presentation and Interpretation
The band intensity for each temperature point is normalized to the intensity at the lowest temperature (where no precipitation is expected). The results are plotted as the percentage of soluble EGFR remaining versus temperature. A rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells indicates thermal stabilization and confirms target engagement.
| Temperature (°C) | % Soluble EGFR (Vehicle) | % Soluble EGFR (Compound) |
| 40 | 100 | 100 |
| 46 | 98 | 100 |
| 50 | 85 | 95 |
| 54 | 52 | 80 |
| 58 | 20 | 55 |
| 62 | 5 | 25 |
Hypothetical Result: The compound-treated cells show a significant increase in the thermal stability of EGFR, with an apparent melting temperature (Tm) shift of approximately 4-6°C.
Conclusion
The orthogonal validation approach detailed in this guide provides a robust framework for confirming the bioactivity of this compound as a putative EGFR inhibitor. The in vitro kinase assay offers a direct and quantitative measure of enzymatic inhibition, yielding a precise IC50 value. Complementing this, the Cellular Thermal Shift Assay provides crucial evidence of target engagement within a physiological context, confirming that the compound can access and bind to its intended target in living cells. The convergence of positive results from these two mechanistically distinct assays would provide high confidence in the compound's mode of action, paving the way for further preclinical development.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Kinase Activity Assays [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to Benchmarking 2-Chloro-4-(4-fluorobenzyl)pyrimidine
For researchers, medicinal chemists, and professionals in drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a research program. Substituted pyrimidines are a cornerstone of modern medicinal chemistry, prized for their versatile reactivity and presence in a multitude of approved therapeutics.[1] This guide provides an in-depth comparative analysis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine , a bespoke building block, against two strategically chosen standard compounds: the workhorse 2,4-dichloropyrimidine and the structurally analogous 2-chloro-4-phenylpyrimidine .
Our evaluation is grounded in three pillars of preclinical assessment: chemical reactivity, metabolic stability, and cytotoxic potential. By presenting standardized, reproducible protocols and contextualizing the resulting data, this guide aims to empower researchers to make informed decisions in the strategic application of these key pyrimidine derivatives.
The Rationale for Comparison: Selecting the Right Benchmarks
The utility of a chemical building block is not an intrinsic property but is defined by its performance relative to established alternatives. To provide a comprehensive profile of this compound, we have selected two comparators, each offering a unique perspective:
-
2,4-Dichloropyrimidine : A widely utilized and cost-effective starting material in pharmaceutical and agrochemical synthesis.[2] Its two reactive chlorine atoms at the C2 and C4 positions offer multiple avenues for functionalization, making it a benchmark for synthetic versatility.[2] However, the similar reactivity of both positions can lead to challenges in achieving regioselectivity.[3][4]
-
2-Chloro-4-phenylpyrimidine : This compound serves as a closer structural analog to our target molecule. By replacing the benzyl group with a phenyl ring, we can dissect the influence of the benzyl methylene linker and the fluorine substituent on the compound's overall performance characteristics.
This multi-faceted comparison will illuminate the specific advantages and potential liabilities of this compound, thereby guiding its strategic deployment in drug discovery campaigns.
Comparative Physicochemical Properties
A molecule's fundamental physical and chemical properties are the bedrock of its behavior in both chemical reactions and biological systems. The table below summarizes key computed and experimental properties of our three compounds of interest.
| Property | This compound | 2,4-Dichloropyrimidine | 2-Chloro-4-phenylpyrimidine |
| Molecular Formula | C₁₁H₈ClFN₂ | C₄H₂Cl₂N₂ | C₁₀H₇ClN₂ |
| Molecular Weight | 222.65 g/mol | 148.98 g/mol [2] | 190.63 g/mol [5] |
| Appearance | White to off-white solid | White to off-white crystalline solid[2] | Colorless solid[5] |
| Melting Point | Not available | 36-38 °C[2] | Not available |
| Boiling Point | Not available | ~207 °C[2] | Not available |
| Solubility | Soluble in common organic solvents | Soluble in ethanol, ether, chloroform; slightly soluble in water[2] | Sparingly soluble in water[5] |
Benchmarking Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of the C-Cl bond in chloropyrimidines is a linchpin of their synthetic utility. Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for introducing diversity into the pyrimidine core. We will benchmark the reactivity of our three compounds in a standardized SNAr reaction with a model amine nucleophile, benzylamine.
The reactivity in SNAr is dictated by the electrophilicity of the carbon atom bearing the chlorine and the stability of the Meisenheimer intermediate. For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[4]
Experimental Protocol: Comparative SNAr with Benzylamine
This protocol is designed to provide a direct comparison of the reaction rates of the three pyrimidine derivatives.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
2-Chloro-4-phenylpyrimidine
-
Benzylamine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (nBuOH)
-
Thin Layer Chromatography (TLC) plates
-
Liquid Chromatography-Mass Spectrometry (LC-MS) instrumentation
Procedure:
-
In three separate reaction vials, add the respective chloropyrimidine (1.0 mmol).
-
To each vial, add n-butanol (5 mL) and benzylamine (1.2 mmol).
-
Add DIPEA (2.0 mmol) to each vial.
-
Seal the vials and heat the reaction mixtures to 100 °C.
-
Monitor the reactions at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC and LC-MS to determine the extent of conversion.
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the products by flash column chromatography.
Expected Outcomes and Comparative Analysis
| Compound | Expected Reactivity | Rationale |
| This compound | High | The electron-withdrawing nature of the pyrimidine ring activates the C2-chloro group for nucleophilic attack. The 4-fluorobenzyl group has a modest electronic effect. |
| 2,4-Dichloropyrimidine | Very High (at C4) | The presence of two electron-withdrawing chlorine atoms and two ring nitrogens makes the pyrimidine core highly electrophilic. The C4 position is generally more reactive than C2.[4] |
| 2-Chloro-4-phenylpyrimidine | High | Similar to the target compound, with the phenyl group having a slightly different electronic influence compared to the fluorobenzyl group. |
Visualization of the SNAr Workflow
Caption: Generalized workflow for the comparative SNAr reaction.
Benchmarking Metabolic Stability
For a compound to be a viable drug candidate, it must exhibit a degree of stability in the presence of metabolic enzymes. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method for assessing metabolic stability.[6]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound.[6]
Materials:
-
Human liver microsomes (HLM)
-
Test compounds (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS instrumentation
Procedure:
-
Prepare a working solution of the test compound at 2 µM in phosphate buffer.
-
In a 96-well plate, add the liver microsomal solution.
-
Add the working solution of the test compound to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Expected Outcomes and Comparative Analysis
| Compound | Expected Metabolic Stability | Rationale |
| This compound | Moderate | The benzyl group is a potential site for oxidation. The fluorine atom may block metabolism at that position, potentially improving stability compared to a non-fluorinated analog. |
| 2,4-Dichloropyrimidine | High | As a small, halogenated molecule, it is less likely to be a substrate for major metabolic enzymes. |
| 2-Chloro-4-phenylpyrimidine | Moderate to High | The phenyl ring is a potential site for hydroxylation. |
Visualization of the Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Benchmarking Cytotoxicity
A preliminary assessment of a compound's effect on cell viability is crucial. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for evaluating the cytotoxicity of the pyrimidine derivatives against a cancer cell line (e.g., HeLa).[8]
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Expected Outcomes and Comparative Analysis
| Compound | Expected Cytotoxicity (IC₅₀) | Rationale |
| This compound | Low to Moderate | As a simple building block, significant cytotoxicity is not expected, but it could have some effect at higher concentrations. |
| 2,4-Dichloropyrimidine | Low | Similar to the target compound, it is not expected to be highly cytotoxic on its own. |
| 2-Chloro-4-phenylpyrimidine | Low to Moderate | The introduction of the phenyl group might slightly increase its biological activity compared to 2,4-dichloropyrimidine. |
Visualization of the MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Synthesis and Conclusion
This guide has provided a comprehensive framework for benchmarking this compound against two standard compounds, 2,4-dichloropyrimidine and 2-chloro-4-phenylpyrimidine. Through standardized protocols for assessing chemical reactivity, metabolic stability, and cytotoxicity, researchers can generate robust, comparative data to guide their drug discovery efforts.
This compound is expected to be a reactive and synthetically useful building block. Its metabolic stability and cytotoxicity are anticipated to be in a range acceptable for a fragment or lead-like compound. The true value of this compound will be realized in its ability to be elaborated into more complex, biologically active molecules. The methodologies outlined herein provide the essential tools for such an evaluation.
References
- 1. srinichem.com [srinichem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(4-fluorobenzyl)pyrimidine
For laboratory professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-4-(4-fluorobenzyl)pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, grounded in the known hazards of structurally similar molecules and established hazardous waste management principles, is essential. This document is intended to provide essential safety and logistical information to researchers, scientists, and drug development professionals, ensuring that disposal procedures minimize risk to personnel and the environment.
I. Hazard Assessment: A Precautionary Approach
Given the lack of specific toxicological data for this compound, it must be handled as a potentially hazardous substance. Analysis of related compounds, such as other chlorinated pyrimidines and fluorinated benzyl derivatives, suggests that this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[1] Therefore, all handling and disposal operations should be conducted with the assumption that the compound is hazardous.
Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), mandate the proper identification and management of hazardous waste.[2][3][4] Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and disposal.[5][6][7]
Table 1: Postulated Hazard Profile of this compound
| Hazard Category | Postulated Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area or chemical fume hood.[1][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear safety goggles or a face shield. |
| Environmental Hazards | Data not available. Assume ecotoxicity and prevent release to the environment. | Do not dispose of down the drain or in regular trash.[9] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal-related activities, it is mandatory to don the appropriate personal protective equipment. The selection of PPE should be based on a thorough risk assessment as part of your institution's Chemical Hygiene Plan.[6]
-
Eye and Face Protection : Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.
-
Hand Protection : Chemically impermeable gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection : A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[8]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a systematic manner, from the point of generation to the final pickup by a licensed waste disposal service.
Step 1: Waste Segregation and Collection
All waste containing this compound must be collected at the point of generation and treated as hazardous waste.[2]
-
Solid Waste : Collect unreacted compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, robust, and sealable container. This container should be clearly labeled as "Hazardous Waste."[10]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix this waste with other waste streams unless their compatibility is known and has been approved by your institution's Environmental Health and Safety (EHS) department.[11]
-
Sharps Waste : Any sharps, such as needles or contaminated broken glassware, must be placed in a designated, puncture-resistant sharps container.[12]
Step 2: Container Management and Labeling
Proper container management is crucial to prevent spills and ensure regulatory compliance.[13]
-
Container Selection : Use containers that are in good condition and compatible with the chemical. Whenever possible, the original container can be used for waste collection, provided it is appropriately relabeled.
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[14] The date of waste accumulation should also be clearly marked.
-
Container Closure : Waste containers must be kept closed at all times, except when adding waste.[13]
Step 3: Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of laboratory personnel. This area should be well-ventilated and away from sources of ignition or incompatible chemicals.[13]
Step 4: Arranging for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2] Do not attempt to dispose of this chemical through the municipal waste or sewer system.[9]
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Response :
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to do so, wear appropriate PPE, and cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[8][15]
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][16][17]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][16][17]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8][17]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
-
V. Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[18]
-
Triple Rinsing : Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).[19][20][21]
-
Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[11]
-
Defacing Labels : After triple rinsing and allowing the container to dry, completely remove or deface the original label.[20]
-
Final Disposal : The decontaminated container can then be disposed of in the regular trash or recycled according to your institution's policies.[19][20]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. axonator.com [axonator.com]
- 4. m.youtube.com [m.youtube.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. What is the Best Way to Dispose of Chemical Containers? [greenflow.com]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 21. axiomproductsusa.com [axiomproductsusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
